Fulacimstat
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
chymase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDARDSVOVYVQST-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488354-15-9 | |
| Record name | Fulacimstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulacimstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FULACIMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fulacimstat: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulacimstat (BAY 1142524) is a potent, selective, and orally available inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1][2][3][4][5] Initially investigated for its potential to reduce adverse cardiac remodeling following myocardial infarction, this compound's development in this area was halted due to a lack of efficacy in clinical trials.[3][4][5][6][7] However, recent discoveries have illuminated a novel role for chymase in thrombosis, sparking renewed interest in this compound as a potential profibrinolytic agent with a low bleeding risk.[1][3][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its associated signaling pathways and experimental workflows.
Core Mechanism of Action: Chymase Inhibition
This compound functions as a competitive inhibitor of chymase.[1] Crystallographic analysis of this compound complexed with human chymase reveals that its indane moiety binds within the S1 pocket of the enzyme, a key determinant of its high affinity.[8] This binding is further stabilized by hydrogen bonds with Gly216 and Lys192, as well as a network of water-mediated hydrogen bonds in the S4 subsite.[8] By occupying the active site, this compound prevents the access of chymase's natural substrates, thereby inhibiting its enzymatic activity.
Signaling Pathway of Chymase Action and this compound Inhibition
The following diagram illustrates the established signaling pathway of chymase and the point of intervention by this compound.
Caption: Mechanism of chymase action and this compound inhibition.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | IC50 (nM) |
| Chymase | Human | 4[1][2] |
| Chymase | Hamster | 3[1][2] |
| Chymase | Dog | 8[1] |
| Cathepsin G | Human | 140[1] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Antifibrotic Effects of this compound in a Hamster Model
| Treatment Group | Dose | Cardiac Fibrosis (%) |
| Isoprenaline-induced | - | 24.4 ± 1.8 |
| This compound | 1 mg/kg | 16.4 ± 1.2 |
| This compound | 3 mg/kg | 12.4 ± 1.3 |
| This compound | 10 mg/kg | 10.9 ± 1.4 |
| Enalapril (comparator) | 20 mg/kg | 17.7 ± 1.5 |
Data presented as mean ± standard error of the mean (SEM).[2]
Experimental Protocols
Biochemical Chymase Activity Assay
This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound.
Caption: Workflow for the in vitro chymase activity assay.
Detailed Methodology:
-
Reagents: Recombinant human, hamster, or dog chymase is used. The peptidic substrate used is Abz-HPFHL-Lys(Dnp)-NH2.[1]
-
Procedure: Pooled human liver microsomes are incubated with CYP isoform-selective marker substrates in the presence or absence of this compound.[1]
-
Assay: The enzymatic assays are conducted with the recombinant chymases. This compound is tested in a dose-response manner.
-
Data Analysis: Chymase activity is measured as the fluorescence intensity of the cleaved peptidic substrate. The percentage of activity observed in the absence of the inhibitor is calculated. IC50 values are determined from the resulting dose-response curves.[1]
Isoprenaline-Induced Cardiac Fibrosis Model in Hamsters
This in vivo protocol was used to assess the antifibrotic effects of this compound.
Caption: Workflow for the in vivo cardiac fibrosis model.
Detailed Methodology:
-
Model Induction: Cardiac fibrosis is induced in hamsters using isoprenaline.[2]
-
Treatment: Animals are treated with this compound at doses of 1, 3, and 10 mg/kg or with enalapril at 20 mg/kg.[2]
-
Outcome Measurement: After the treatment period, the hearts are excised, and the fibrotic area is quantified.
-
Cardiac Function: In some studies, cardiac function is also assessed, including end-diastolic pressure and contractility. Treatment with this compound at 10 mg/kg was shown to significantly reduce the end-diastolic pressure compared to placebo (13.2±1.4 mmHg vs. 19.3±2 mmHg) without affecting blood pressure or heart rate.[2]
Selectivity and Safety Profile
This compound demonstrates high selectivity for chymase. When tested against 19 other related serine proteases, including several involved in the coagulation system, it showed no relevant inhibitory activity, with the exception of human cathepsin G (IC50 of 140 nM), for which it is 35-fold less potent.[1] Furthermore, in a panel of 73 pharmacologically relevant targets, this compound did not show significant interference up to a concentration of 10 µM.[1] In vitro studies on cytochrome P450 (CYP) isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) indicated a weak inhibitory potential.[1]
Clinical trials in humans have shown that this compound is safe and well-tolerated at various doses.[6][7] There were no clinically relevant effects on vital signs or potassium levels compared to placebo.[6]
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective chymase inhibitor. While its initial development for cardiac remodeling did not meet clinical endpoints, the discovery of chymase's role in inactivating plasmin within fibrin-rich clots has opened a promising new therapeutic avenue.[1][5][8][9] The profibrinolytic potential of chymase inhibition, with a potentially lower risk of bleeding compared to current thrombolytic agents, positions this compound as a candidate for further investigation in the treatment of thrombotic diseases such as stroke, pulmonary embolism, and deep vein thrombosis.[1][3][4][5] The comprehensive preclinical data and established safety profile of this compound provide a strong foundation for its repurposing in these indications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chymase Inhibitors(Boehringer Ingelheim) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Fulacimstat: A Technical Guide to its Role in Chymase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulacimstat (BAY 1142524) is a potent and selective, orally available inhibitor of chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2][3] Upon mast cell degranulation at sites of tissue injury and inflammation, chymase is released and plays a significant role in various pathological processes, including fibrosis and adverse tissue remodeling.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in inhibiting chymase, and the subsequent effects on key signaling pathways implicated in fibrotic and inflammatory diseases.
Mechanism of Action: Potent and Selective Chymase Inhibition
This compound exhibits high inhibitory activity against chymase from various species, including human, hamster, and dog.[1] Its mechanism of action is competitive, binding to the active site of the chymase enzyme.[1]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro enzymatic assays, with IC50 values consistently in the low nanomolar range.
| Enzyme Source | IC50 (nM) | Reference |
| Human Chymase | 4 | [3] |
| Hamster Chymase | 3 | [3] |
| Dog Chymase | 8 | [1] |
Table 1: Inhibitory Potency (IC50) of this compound against Chymase. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against chymase from different species.
Selectivity Profile
A critical aspect of a therapeutic inhibitor is its selectivity for the target enzyme over other related proteins. This compound has been demonstrated to be highly selective for chymase.
| Protease | IC50 (nM) | Selectivity (Fold vs. Human Chymase) | Reference |
| Human Chymase | 4 | 1 | [1][4] |
| Human Cathepsin G | 140 | 35 | [1] |
| Other Serine Proteases (e.g., trypsin, plasmin, thrombin) | >2000 | >500 | [1][4] |
Table 2: Selectivity Profile of this compound. This table presents the IC50 values of this compound against human chymase and other serine proteases, highlighting its selectivity.
Impact on Key Signaling Pathways
Chymase exerts its pro-fibrotic and pro-inflammatory effects by activating several downstream signaling pathways. By inhibiting chymase, this compound can modulate these pathways.
The TGF-β/Smad Signaling Pathway
A primary mechanism by which chymase promotes fibrosis is through the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[5] Chymase can cleave latent TGF-β, releasing the active form, which then initiates a signaling cascade through Smad proteins.
Caption: Chymase-mediated activation of the TGF-β/Smad signaling pathway and its inhibition by this compound.
Other Potential Signaling Pathways
Beyond the TGF-β/Smad axis, chymase has been implicated in the activation of other signaling molecules that contribute to tissue remodeling and inflammation.
-
Matrix Metalloproteinases (MMPs): Chymase can activate pro-MMPs, leading to the degradation of the extracellular matrix and contributing to tissue remodeling.[5][6]
-
Protease-Activated Receptors (PARs): Chymase may also signal through PARs, a family of G protein-coupled receptors, to elicit cellular responses.
Caption: Overview of chymase-mediated downstream signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Chymase Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of this compound to inhibit the enzymatic activity of chymase using a fluorogenic peptide substrate.
Materials:
-
Recombinant human chymase
-
Fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA or a FRET-based substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
In a 96-well plate, add a fixed amount of recombinant human chymase to each well.
-
Add the diluted this compound or vehicle (Assay Buffer with DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic chymase substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm for pNA-based substrates).
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro chymase inhibition assay.
Isoprenaline-Induced Cardiac Fibrosis Model in Hamsters
This in vivo model is used to evaluate the anti-fibrotic efficacy of this compound in a setting of cardiac stress.[1][3]
Animals:
-
Male Syrian hamsters
Procedure:
-
Acclimatize the hamsters for at least one week before the start of the experiment.
-
Induce cardiac fibrosis by subcutaneous injection of isoprenaline (e.g., 5 mg/kg) daily for a specified period (e.g., 7-14 days).[7]
-
Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg) daily, starting from the first day of isoprenaline treatment.[3] A vehicle control group and a positive control group (e.g., enalapril) should be included.[3]
-
At the end of the treatment period, euthanize the animals and harvest the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed them in paraffin.
-
Prepare 5 µm thick sections and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).
-
Capture images of the stained sections using a light microscope.
-
Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
References
- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Fulacimstat: A Technical Guide to a Novel Chymase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulacimstat (BAY 1142524) is a potent and orally bioavailable inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1][2] Initially investigated for its potential role in mitigating adverse cardiac remodeling following myocardial infarction, recent research has unveiled a novel profibrinolytic mechanism, suggesting its utility in the treatment of thrombotic diseases.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical findings related to this compound. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the chemical formula C23H16F3N3O6 and a monoisotopic molecular weight of 487.099119736 g/mol .[5] Its systematic name is 1-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H16F3N3O6 | [5][7] |
| Molecular Weight | 487.391 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Solubility | DMSO: 50 mg/mL (102.59 mM) | [7] |
| InChI Key | JDARDSVOVYVQST-MRXNPFEDSA-N | [6] |
| SMILES | CN1C2=CC=C(C=C2OC1=O)N1C=C(C(O)=O)C(=O)N([C@@H]2CCC3C(=CC=CC=32)C(F)(F)F)C1=O | [6] |
Mechanism of Action and Signaling Pathway
This compound is a highly potent and selective inhibitor of chymase.[1] Chymase is a chymotrypsin-like serine protease stored in mast cell granules and released upon activation.[2] In cardiovascular and fibrotic diseases, chymase is implicated in the conversion of angiotensin I to the potent vasoconstrictor and profibrotic agent angiotensin II. It also activates transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), contributing to tissue remodeling and fibrosis.[2]
A more recently discovered role for chymase is in the regulation of fibrinolysis. Chymase can inactivate plasmin, a key enzyme responsible for the degradation of fibrin clots.[2][4] By inhibiting chymase, this compound is proposed to protect plasmin from inactivation, thereby enhancing the resolution of thrombi.[2]
Synthesis
The synthesis of this compound involves a multi-step process. A general synthetic route is outlined below, based on published literature.[1]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound begins with the reaction of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one with an appropriate enol ether in refluxing ethanol to form an amino-acrylate intermediate.[1] This intermediate is then cyclized in situ to the corresponding uracil derivative using a base such as potassium tert-butoxide.[1] The final step involves a Mitsunobu reaction between the uracil derivative and (S)-indanol to stereospecifically introduce the trifluoromethyl-indane moiety, yielding this compound.[1]
Preclinical Pharmacology
In Vitro Activity
This compound is a potent inhibitor of both human and hamster chymase.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| Human Chymase | 4 | [1][7] |
| Hamster Chymase | 3 | [1][7] |
| Human Cathepsin G | 140 | [1] |
This compound exhibits high selectivity for chymase over other serine proteases.[1] It did not show significant activity against 73 other pharmacologically relevant targets at concentrations up to 10 µM.[1] Furthermore, it displayed weak inhibitory potential against a panel of cytochrome P450 (CYP) isoforms in vitro.[1]
In Vivo Studies
This model is used to evaluate the antifibrotic effects of drug candidates.
Protocol: Cardiac fibrosis was induced in hamsters by the administration of isoprenaline. The animals were then treated with this compound at doses of 1, 3, and 10 mg/kg, enalapril (20 mg/kg), or a placebo.[1][7] After the treatment period, the hearts were excised, and the fibrotic area was quantified.
Results: this compound dose-dependently reduced the fibrotic area in the hearts of isoprenaline-treated hamsters.[1][7] A significant reduction was observed starting at a dose of 1 mg/kg/day, which was comparable to the effect of enalapril at 20 mg/kg.[1]
Table 3: Effect of this compound on Isoprenaline-Induced Cardiac Fibrosis in Hamsters
| Treatment Group | Dose | Fibrotic Area (%) | Reference |
| Isoprenaline + Placebo | - | 24.4 ± 1.8 | [7] |
| Isoprenaline + this compound | 1 mg/kg | 16.4 ± 1.2 | [7] |
| Isoprenaline + this compound | 3 mg/kg | 12.4 ± 1.3 | [7] |
| Isoprenaline + this compound | 10 mg/kg | 10.9 ± 1.4 | [7] |
| Isoprenaline + Enalapril | 20 mg/kg | 17.7 ± 1.5 | [7] |
This model assesses the antithrombotic potential of a compound.
Protocol: Injury to the femoral vein was induced in hamsters using ferric chloride (FeCl3) to promote thrombus formation. This compound (3 or 10 mg/kg) or a vehicle control was orally administered before the injury.[1] The size of the resulting thrombus was measured.
Results: Oral administration of this compound at both 3 and 10 mg/kg resulted in a statistically significant reduction in thrombus size compared to the control group.[1]
Pharmacokinetics
Table 4: Pharmacokinetic Parameters of this compound in Different Species
| Species | Parameter | Value | Reference |
| Rat | Plasma Clearance (CL) | 0.26 L/(h·kg) | [8] |
| Rat | Oral Bioavailability (F) at 1 mg/kg | 94% | [8] |
| Dog | Plasma Clearance (CL) | - | - |
| Dog | Volume of Distribution (Vss) | - | - |
| Dog | Terminal Half-life (t1/2) | - | - |
| Dog | Oral Bioavailability (F) at 1 mg/kg | - | - |
| Monkey | Plasma Clearance (CL) | - | - |
| Monkey | Volume of Distribution (Vss) | - | - |
| Monkey | Terminal Half-life (t1/2) | - | - |
| Monkey | Oral Bioavailability (F) at 1 mg/kg | - | - |
Note: A more comprehensive table of pharmacokinetic data was referenced but specific values for dog and monkey were not available in the provided search results.[1]
Clinical Development
This compound has been evaluated in several clinical trials.
CHIARA MIA 1 Trial (NCT02452515)
This Phase 2a, multicenter, randomized, placebo-controlled, single-blind pilot study assessed the safety and tolerability of this compound in clinically stable patients with left ventricular dysfunction following myocardial infarction.[5][8][9]
Protocol: Patients (n=49) were randomized to receive one of four doses of this compound (5 mg twice daily, 10 mg twice daily, 25 mg twice daily, or 50 mg once daily) or a placebo for two weeks.[8][9] The primary objective was to evaluate safety and tolerability based on the incidence and severity of adverse events.[9]
Results: this compound was found to be safe and well-tolerated at all tested doses.[8] There were no clinically relevant effects on vital signs or potassium levels compared to the placebo.[8] Mean plasma concentrations of this compound increased with the administered dose.[8]
CHIARA MIA 2 Trial
This study further investigated the effects of this compound on adverse cardiac remodeling after acute myocardial infarction.[3]
Protocol: Patients were randomized to receive either 25 mg of this compound twice daily or a placebo for six months.[3]
Results: While this compound was safe and well-tolerated, it did not demonstrate a significant effect on cardiac remodeling compared to the placebo.[3][4]
Conclusion
This compound is a potent and selective chymase inhibitor with a well-characterized chemical structure and mechanism of action. Preclinical studies have demonstrated its efficacy in models of cardiac fibrosis and thrombosis. While clinical trials in cardiac remodeling did not meet their primary efficacy endpoints, the drug was shown to be safe and well-tolerated. The emerging role of chymase in thrombosis has renewed interest in this compound as a potential therapeutic agent with a novel profibrinolytic mechanism. Further research is warranted to explore its full therapeutic potential in thrombotic disorders.
References
- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heart Failure | Study 17055 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
Fulacimstat: A Novel Profibrinolytic Approach for Thrombosis Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fulacimstat (BAY 1142524) is a potent and selective inhibitor of chymase, a serine protease released by mast cells. Originally developed for the treatment of adverse cardiac remodeling, recent discoveries have illuminated a novel and promising therapeutic application for this compound in the treatment of thrombosis.[1][2][3][4] Unlike traditional antithrombotic agents that target coagulation factors or platelet aggregation, this compound employs a unique profibrinolytic mechanism with the potential for a superior safety profile, particularly concerning bleeding risks. This document provides a comprehensive technical overview of this compound's mechanism of action, preclinical data, and the experimental methodologies supporting its investigation as a groundbreaking therapy for thrombotic disorders such as stroke, pulmonary embolism, and deep vein thrombosis.[1][2][3]
Mechanism of Action: A Paradigm Shift in Thrombolysis
The therapeutic potential of this compound in thrombosis stems from its targeted inhibition of chymase within the thrombus microenvironment. Mast cells, known participants in inflammatory responses, are also found in and around thrombi.[5][6] Upon activation, these cells release chymase, which has been demonstrated to cleave and inactivate plasmin, a critical enzyme responsible for the degradation of fibrin, the primary structural component of blood clots.[1][3][7][8]
By inhibiting chymase, this compound protects plasmin from degradation, thereby enhancing the body's natural fibrinolytic processes. This localized enhancement of fibrinolysis within the thrombus offers a targeted approach to clot dissolution without systemic disruption of hemostasis, a significant drawback of current thrombolytic therapies.[1][3] This mechanism suggests a lower propensity for bleeding complications.[2][3]
Below is a diagram illustrating the proposed signaling pathway and the role of this compound.
Quantitative Preclinical Data
The preclinical evaluation of this compound has demonstrated its high potency and selectivity for chymase, alongside its efficacy in in vitro and in vivo models of thrombosis. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Species | Notes |
| Chymase | 4 | Human | High potency for the target enzyme.[7][8] |
| Cathepsin G | 140 | Human | 35-fold less potent than for chymase.[1] |
| Plasmin | >2000 | Human | Demonstrates high selectivity.[7][8] |
| Plasma Kallikrein | >2000 | Human | Demonstrates high selectivity.[7][8] |
| Thrombin | >2000 | Human | Demonstrates high selectivity.[7][8] |
| Tissue Plasminogen Activator (tPA) | >2000 | Human | Demonstrates high selectivity.[7][8] |
| Factor Xa | >2000 | Human | Demonstrates high selectivity.[7][8] |
| Factor XIa | >2000 | Human | Demonstrates high selectivity.[7][8] |
Table 2: In Vivo Efficacy of Chymase Inhibition in Thrombosis Models
| Animal Model | Chymase Inhibitor | Key Findings | Reference |
| Mouse Deep Vein Thrombosis (Stenosis Model) | TY-51469 | Accelerated thrombolysis and prevented thrombus growth. | [1][3] |
| Mouse Deep Vein Thrombosis (FeCl3-induced) | TY-51469 | Reduced thrombus formation. | [5] |
| Hamster Cardiac Fibrosis (Isoprenaline-induced) | This compound | Dose-dependent reduction of fibrotic area. | [1] |
Note: While some in vivo thrombosis studies utilized the chymase inhibitor TY-51469, these findings are considered relevant to the potential of this compound due to their shared mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical assessment of this compound.
Biochemical Chymase Activity Assay
This assay quantifies the inhibitory effect of this compound on chymase activity.
-
Principle: The enzymatic activity of chymase is measured by the cleavage of a fluorogenic peptide substrate. The fluorescence intensity is directly proportional to the enzyme's activity.
-
Reagents:
-
Recombinant human chymase
-
Fluorogenic peptide substrate
-
This compound at various concentrations
-
Assay buffer
-
-
Procedure:
-
Chymase is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence is measured over time using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
In Vitro Thrombolysis "Halo" Assay
This assay assesses the pro-fibrinolytic effect of this compound on human blood clots.[7][8]
-
Principle: A halo-shaped human blood clot is formed, and its dissolution in the presence of a plasminogen activator (like tPA) is monitored. The effect of chymase and this compound on the rate of clot lysis is measured.
-
Reagents:
-
Human whole blood
-
Recombinant human chymase (rCMA-1)
-
This compound
-
Recombinant tissue plasminogen activator (tPA)
-
Calcium chloride
-
-
Procedure:
-
Halo-shaped blood clots are formed by recalcification of whole blood.
-
Clots are incubated with tPA to induce fibrinolysis.
-
In separate experimental arms, rCMA-1 is added to inhibit fibrinolysis, and this compound is added to counteract the effect of rCMA-1.
-
Clot lysis is quantified over time.
-
Mouse Model of Deep Vein Thrombosis (DVT)
In vivo efficacy is evaluated using established models of DVT.
-
Stenosis Model:
-
The inferior vena cava (IVC) of the mouse is surgically exposed.
-
A ligature is placed around the IVC to induce stenosis and subsequent thrombus formation.
-
This compound or vehicle is administered to the animals.
-
After a set period, the IVC is harvested, and the thrombus is excised and weighed.
-
-
Ferric Chloride (FeCl3) Model:
-
The IVC is exposed.
-
A piece of filter paper saturated with FeCl3 is applied to the vessel wall to induce endothelial injury and thrombosis.
-
This compound or vehicle is administered.
-
Thrombus formation is monitored and quantified.
-
Clinical Safety and Tolerability
While clinical trials of this compound for thrombosis have not yet been conducted, valuable safety data is available from studies in patients with left ventricular dysfunction after myocardial infarction (CHIARA MIA 1 and 2 trials).[9][10] In these studies, this compound was found to be safe and well-tolerated at various doses.[9][10] Importantly, there were no clinically relevant effects on vital signs, including blood pressure, or on potassium levels compared to placebo.[9] This favorable safety profile in a cardiovascular patient population supports the further clinical development of this compound for thrombotic indications.
Future Directions and Conclusion
This compound represents a novel and promising therapeutic strategy for the treatment of thrombosis. Its unique profibrinolytic mechanism of action, by inhibiting chymase and preserving plasmin activity within the thrombus, offers the potential for effective thrombolysis with a reduced risk of bleeding complications.[1][2][3] The robust preclinical data, demonstrating its potency, selectivity, and in vivo efficacy in animal models, combined with a favorable safety profile in clinical trials for a different indication, strongly support its continued investigation. Future research should focus on clinical trials specifically designed to evaluate the efficacy and safety of this compound in patients with acute thrombotic events such as deep vein thrombosis, pulmonary embolism, and ischemic stroke. The development of this compound could herald a new era of safer and more effective thrombolytic therapies.
References
- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chymase Inhibition Resolves and Prevents Deep Vein Thrombosis Without Increasing Bleeding Time in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Recombinant chymase inhibits fibrinolysis induced by endogenous plasmin in clotted human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recombinant chymase inhibits fibrinolysis induced by endogenous plasmin in clotted human blood [frontiersin.org]
- 9. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Stall of Fulacimstat: An In-depth History of a Chymase Inhibitor in Cardiac Remodeling Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulacimstat (BAY 1142524) emerged as a promising, potent, and selective inhibitor of chymase, a serine protease implicated in the pathological processes of cardiac remodeling. The rationale for its development was built on a strong preclinical foundation suggesting that by blocking chymase, this compound could mitigate the detrimental effects of angiotensin II, transforming growth factor-beta (TGF-β), and matrix metalloproteinases (MMPs), key drivers of cardiac fibrosis and hypertrophy. This technical guide provides a comprehensive history of this compound's journey through clinical trials for cardiac remodeling, detailing the experimental protocols, quantitative outcomes, and the underlying scientific rationale.
The Preclinical Promise: Targeting Chymase in Cardiac Fibrosis
The development of this compound was underpinned by the understanding that chymase plays a significant role in tissue remodeling.[1][2] Chymase, primarily found in mast cells, is a key enzyme in the alternative pathway for angiotensin II formation, independent of the angiotensin-converting enzyme (ACE).[3] In cardiac tissue, chymase is upregulated in response to injury and contributes to fibrosis and inflammation.[1]
Key Preclinical Evidence: Isoprenaline-Induced Cardiac Fibrosis in Hamsters
A pivotal preclinical study demonstrated the potential of this compound in a well-established animal model of cardiac fibrosis.
Experimental Protocol:
-
Model: Isoprenaline-induced cardiac fibrosis in hamsters. Isoprenaline, a non-selective β-adrenergic agonist, is administered to induce myocardial injury, leading to fibrosis and cardiac hypertrophy, mimicking aspects of cardiac remodeling.[4][5] While the specific, detailed protocol for the this compound study is not publicly available, a general methodology for this model involves:
-
Animal Strain: Syrian hamsters.
-
Induction of Fibrosis: Repeated subcutaneous or intraperitoneal injections of isoprenaline. Dosing regimens in the literature vary, often ranging from 5 to 10 mg/kg daily for 7 to 14 days.[4]
-
Treatment Groups: Animals are typically divided into a vehicle control group, an isoprenaline-only group, and isoprenaline groups treated with varying doses of the investigational drug (this compound).
-
Assessment of Cardiac Fibrosis: At the end of the study period, hearts are excised, and ventricular tissue is processed for histological analysis. Fibrotic area is commonly quantified using picrosirius red or Masson's trichrome staining, followed by morphometric analysis.[1]
-
Quantitative Data:
In the isoprenaline-induced cardiac fibrosis hamster model, this compound demonstrated a dose-dependent reduction in the fibrotic area of the heart. A significant decrease in cardiac fibrosis was observed at a dose of 1 mg/kg/day.
| Treatment Group | Dose | Outcome | Reference |
| This compound | 1 mg/kg/day | Significant reduction in cardiac fibrotic area | |
| Enalapril (comparator) | 20 mg/kg (in drinking water) | Comparable reduction in cardiac fibrotic area to this compound |
This preclinical evidence provided a strong rationale for advancing this compound into clinical development for conditions characterized by adverse cardiac remodeling.
Clinical Development: The CHIARA MIA Program
The clinical investigation of this compound for cardiac remodeling was primarily conducted under the "Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction" (CHIARA MIA) program, which consisted of two key trials: CHIARA MIA 1 (Phase I) and CHIARA MIA 2 (Phase II).
CHIARA MIA 1: A Phase I Safety and Tolerability Study
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in patients with left ventricular dysfunction (LVD) following a remote myocardial infarction (MI).[6]
Experimental Protocol:
-
Study Design: A multicenter, multinational, randomized, placebo-controlled, dose-escalation study.[7]
-
Patient Population: Clinically stable patients aged 40-79 years with a history of MI and a left ventricular ejection fraction (LVEF) of ≤ 45%.[7] Patients were required to be on stable, evidence-based standard-of-care therapies for LVD.[7]
-
Treatment Regimen: Patients received treatment for two weeks with either placebo or one of four different doses of this compound.[7]
Quantitative Data: Dosing Cohorts
| Treatment Group | Dose | Number of Patients (n) |
| Placebo | - | 12 |
| This compound | 5 mg twice daily | 9 |
| This compound | 10 mg twice daily | 9 |
| This compound | 25 mg twice daily | 10 |
| This compound | 50 mg once daily | 9 |
Results:
This compound was found to be safe and well-tolerated across all tested doses.[6][7] There were no clinically significant effects on vital signs or potassium levels compared to placebo.[7] The plasma concentrations of this compound increased with the dose and reached levels predicted to be therapeutically active.[7] The favorable safety profile of CHIARA MIA 1 supported the progression of this compound to a Phase II efficacy study.[7]
CHIARA MIA 2: A Phase II Efficacy Study in Post-MI Cardiac Remodeling
Objective: To evaluate the efficacy of this compound in reducing adverse cardiac remodeling in patients with LVD after a recent ST-segment elevation myocardial infarction (STEMI).[8]
Experimental Protocol:
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter trial.[8]
-
Patient Population: Patients who had experienced their first STEMI and had evidence of LVD, defined as an LVEF ≤ 45% and an infarct size >10% as measured by cardiac MRI between 5 to 9 days post-MI.[8]
-
Treatment Regimen: Patients were randomized to receive either 25 mg of this compound twice daily or a matching placebo for 6 months, in addition to standard of care.[8]
-
Primary Endpoints: The primary efficacy endpoints were the changes from baseline to 6 months in LVEF, left ventricular end-diastolic volume index (LVEDVI), and left ventricular end-systolic volume index (LVESVI), as assessed by a central blinded cardiac MRI core laboratory.[8]
Quantitative Data: Primary Efficacy Outcomes at 6 Months
| Parameter | This compound (n=54) | Placebo (n=53) | P-value |
| Change in LVEF (%) | 3.5 ± 5.4 | 4.0 ± 5.0 | 0.69 |
| Change in LVEDVI (mL/m²) | 7.3 ± 13.3 | 5.1 ± 18.9 | 0.54 |
| Change in LVESVI (mL/m²) | 2.3 ± 11.2 | 0.6 ± 14.8 | 0.56 |
Results:
The CHIARA MIA 2 trial did not meet its primary efficacy endpoints.[8] There were no statistically significant differences in the changes in LVEF, LVEDVI, or LVESVI between the this compound and placebo groups after 6 months of treatment.[8] Despite achieving mean trough concentrations approximately tenfold higher than the predicted therapeutic threshold, this compound had no discernible effect on cardiac remodeling in this patient population.[8] Importantly, the drug was confirmed to be safe and well-tolerated.[8]
Beyond Cardiac Remodeling: The CADA DIA Trial
In addition to its investigation in cardiac remodeling, this compound was also evaluated for its potential role in treating diabetic kidney disease in the CADA DIA trial.
Objective: To assess the effect of this compound on albuminuria in patients with type 2 diabetes and diabetic kidney disease.[9]
Experimental Protocol:
-
Study Design: A double-blind, randomized, placebo-controlled trial.[9]
-
Patient Population: Patients with type 2 diabetes and a clinical diagnosis of diabetic kidney disease who were on a maximum tolerated dose of an ACE inhibitor or an angiotensin receptor blocker (ARB).[9]
-
Treatment Regimen: Patients were randomized to receive either 25 mg of this compound twice daily or a placebo for 24 weeks, on top of their standard of care.[9]
Quantitative Data: Primary Efficacy Outcome
| Parameter | This compound | Placebo | P-value |
| Change in Urine Albumin-to-Creatinine Ratio (UACR) | +3% | +27.4% | 0.1477 |
Results:
Similar to the CHIARA MIA 2 trial, the CADA DIA trial did not meet its primary endpoint.[9] While there was a numerical trend towards a reduction in the increase in UACR with this compound compared to placebo, the result was not statistically significant.[9] this compound was again found to be safe and well-tolerated in this patient population.[9]
Visualizing the Science: Signaling Pathways and Trial Workflow
Chymase Signaling Pathway in Cardiac Remodeling
Caption: Chymase signaling in cardiac remodeling.
CHIARA MIA 2 Clinical Trial Workflow
Caption: CHIARA MIA 2 trial workflow.
Conclusion and Future Perspectives
The clinical development of this compound for cardiac remodeling serves as a salient case study in the translation of a promising preclinical concept to clinical reality. Despite a strong scientific rationale and successful target engagement, the CHIARA MIA 2 trial did not demonstrate a clinical benefit in post-MI patients. Several factors could have contributed to this outcome, including the high level of standard of care in the study population, which may have attenuated the potential effect of chymase inhibition, or the possibility that the role of chymase in human cardiac remodeling is more complex than initially understood.
While the journey of this compound in cardiac remodeling has stalled, the compound's excellent safety profile and potent chymase inhibition may warrant investigation in other therapeutic areas where chymase is implicated. The story of this compound underscores the critical importance of robust clinical trial design and the inherent challenges of drug development in complex cardiovascular diseases.
References
- 1. Isoproterenol-induced myocardial fibrosis in relation to myocyte necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Fulacimstat: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulacimstat (BAY 1142524) is a potent and selective, orally available inhibitor of chymase, a serine protease primarily found in mast cells.[1][2][3] Initially investigated for its potential role in mitigating adverse cardiac remodeling following myocardial infarction, recent discoveries have highlighted its profibrinolytic properties, suggesting a novel therapeutic application in thrombotic disorders.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing its mechanism of action.
Introduction
Chymase is a key enzyme involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and mediator of fibrosis.[2] By inhibiting chymase, this compound was initially developed to prevent the pathological remodeling of the heart muscle that can occur after a heart attack.[4][5] While clinical trials in this indication did not demonstrate the desired efficacy, the investigation into this compound has revealed a significant and previously unexpected role in the dissolution of blood clots.[2][5] This has opened up new avenues for its potential use as a profibrinolytic agent with a potentially favorable safety profile, particularly concerning bleeding risk.[2]
Pharmacokinetics
This compound has demonstrated a favorable pharmacokinetic profile in both preclinical species and humans, making it suitable for oral administration.[1][2][6]
Absorption
Following oral administration of immediate-release tablets in healthy male volunteers, this compound is absorbed with peak plasma concentrations (Tmax) reached between 1 and 3 hours.[6] The plasma exposure appears to be dose-linear, and there is a negligible effect of food on its absorption.[6]
Distribution
Specific data on the volume of distribution and protein binding in humans are not extensively detailed in the provided search results.
Metabolism
Details regarding the specific metabolic pathways of this compound are not extensively covered in the available literature.
Elimination
This compound is eliminated from the plasma with a terminal half-life ranging from 6.84 to 12.0 hours after administration of a liquid service formulation or immediate-release tablets.[6] There is only low accumulation of the drug after multiple doses, supporting the potential for once-daily dosing.[6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from preclinical and clinical studies.
Table 1: Preclinical in vivo Pharmacokinetic Data of this compound [2]
| Species | Dose i.v. (mg/kg) | Clearance (L/h/kg) | Bioavailability (%) |
| Rat | Low | High | |
| Dog | Low | High | |
| Monkey | Low | High |
Table 2: Phase 1 Human Pharmacokinetic Data of this compound [6]
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 1 - 3 hours |
| Terminal Half-life (t½) | 6.84 - 12.0 hours |
| Food Effect | Negligible |
| Accumulation (multiple dosing) | Low |
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily driven by its potent and selective inhibition of chymase.
Mechanism of Action
This compound acts as a direct inhibitor of chymase, a serine protease stored in the granules of mast cells.[1][2] Upon degranulation, chymase is released and can participate in various physiological and pathological processes.
In the context of cardiac tissue, chymase is a major enzyme responsible for the local conversion of angiotensin I to angiotensin II.[2] Angiotensin II is a key mediator of cardiac fibrosis and hypertrophy, which contribute to adverse cardiac remodeling after a myocardial infarction. By inhibiting chymase, this compound was hypothesized to reduce the local production of angiotensin II in the heart, thereby mitigating these detrimental effects.
Figure 1: this compound's inhibitory action on the chymase-mediated cardiac remodeling pathway.
A more recently discovered function of chymase is its ability to inactivate plasmin within fibrin-rich clots.[2] Plasmin is the primary enzyme responsible for the breakdown of fibrin, the main component of blood clots. By inhibiting chymase within a thrombus, this compound prevents the inactivation of plasmin, leading to enhanced fibrinolysis and clot dissolution.[7] This mechanism suggests a potential therapeutic role for this compound in treating thrombotic diseases with a potentially lower risk of bleeding compared to traditional thrombolytic agents.[2]
Figure 2: The profibrinolytic mechanism of this compound through chymase inhibition.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent inhibitory activity against human and hamster chymase with IC50 values in the low nanomolar range. In preclinical models, this compound has been shown to reduce cardiac fibrosis.[1]
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Human Chymase | Not specified in search results |
| Hamster Chymase | Not specified in search results |
Note: While the search results mention potent inhibition, specific IC50 values were not consistently provided across the snippets.
Clinical Studies
This compound has been evaluated in several clinical trials to assess its safety, tolerability, and efficacy in different patient populations.
Phase 1 Studies in Healthy Volunteers
Three randomized, single-center, phase 1 studies were conducted in healthy male volunteers.[6] These studies evaluated single oral doses from 1-200 mg and multiple doses of 5-50 mg twice daily and 100 mg once daily for 5 days.[6] The results showed that this compound was safe and well-tolerated, with no clinically relevant effects on heart rate or blood pressure compared to placebo.[6]
CHIARA MIA 1 Trial
This multicenter, randomized, placebo-controlled study investigated the safety and tolerability of this compound in clinically stable patients with left ventricular dysfunction after a remote myocardial infarction.[4] Patients received either placebo or one of four different doses of this compound for two weeks.[4] The study confirmed that this compound was safe and well-tolerated at all tested doses, with mean plasma concentrations reaching levels predicted to be therapeutically active.[4]
CHIARA MIA 2 Trial
This double-blind, randomized, placebo-controlled trial assessed the effect of this compound on adverse cardiac remodeling in patients after a first ST-segment-elevation myocardial infarction (STEMI).[5][8] Patients were treated with 25 mg of this compound or placebo twice daily for six months.[5][8] While the drug was safe and well-tolerated, it did not show a significant effect on cardiac remodeling parameters such as left ventricular ejection fraction (LVEF), end-diastolic volume index (LVEDVI), and end-systolic volume index (LVESVI) compared to placebo.[5][8]
Study in Diabetic Kidney Disease
A double-blind study was conducted to investigate the efficacy, safety, and tolerability of this compound in patients with type II diabetes and diabetic kidney disease.[9] The primary objective was to assess changes in the urinary albumin-to-creatinine ratio.
Table 4: Overview of Key Clinical Trials for this compound
| Trial Name/Identifier | Phase | Patient Population | Key Findings |
| Phase 1 Studies | 1 | Healthy Male Volunteers | Safe and well-tolerated; established pharmacokinetic profile.[6] |
| CHIARA MIA 1 (NCT02452515) | 1 | Patients with left ventricular dysfunction post-MI | Safe and well-tolerated at various doses.[4][10] |
| CHIARA MIA 2 (Study 16673) | 2 | Patients post-first STEMI with left ventricular dysfunction | Safe and well-tolerated, but no significant effect on cardiac remodeling.[5][8][11] |
| Diabetic Kidney Disease (Study 18933) | 2 | Patients with Type II Diabetes and Diabetic Kidney Disease | Investigated efficacy based on urinary albumin-to-creatinine ratio.[9] |
Experimental Protocols
Enzymatic High-Throughput Screening
The discovery of this compound began with a high-throughput screening of the Bayer compound library.[2]
-
Enzyme: Recombinant human chymase.
-
Substrate: An angiotensin-based fluorogenic peptide substrate.
-
Readout: Fluorescence.
-
Library Size: Over 2.5 million compounds.
-
Hit Confirmation: Hits were evaluated for structural integrity and selectivity against other serine proteases.[2]
Figure 3: High-throughput screening workflow for the discovery of this compound.
In Vivo Model of Cardiac Fibrosis
An isoprenaline-induced cardiac fibrosis model in hamsters was used to evaluate the in vivo efficacy of this compound.[1]
-
Model: Isoprenaline-induced cardiac fibrosis in hamsters.
-
Treatment: this compound administered at various doses.
-
Comparator: Enalapril (an ACE inhibitor).
-
Endpoint: Measurement of the fibrotic area in the heart.
-
Result: this compound dose-dependently reduced the fibrotic area.[1]
Clinical Trial Methodology (CHIARA MIA 2)
-
Study Design: Double-blind, randomized, placebo-controlled.[5][8]
-
Inclusion Criteria: Patients with a first STEMI, left-ventricular ejection fraction (LVEF) ≤ 45%, and an infarct size >10% as measured by cardiac MRI.[5][8]
-
Treatment Arms: 25 mg this compound twice daily or placebo, on top of standard of care.[5][8]
-
Primary Endpoints: Changes in LVEF, LV end-diastolic volume index (LVEDVI), and LV end-systolic volume index (LVESVI) from baseline to 6 months, analyzed by a central blinded cardiac MRI core laboratory.[5][8]
Safety and Tolerability
Across multiple clinical trials in both healthy volunteers and patient populations, this compound has been consistently shown to be safe and well-tolerated.[4][5][6][8] There have been no clinically relevant effects on vital signs, including heart rate and blood pressure, or on potassium levels compared to placebo.[4][6]
Conclusion and Future Directions
This compound is a well-characterized, orally available chymase inhibitor with a favorable pharmacokinetic and safety profile. While its initial development for preventing adverse cardiac remodeling did not meet its primary efficacy endpoints, the discovery of its profibrinolytic mechanism of action has opened up a promising new therapeutic avenue. Further research is warranted to explore the full potential of this compound in the treatment of thrombotic disorders, where its unique mechanism may offer a safer alternative to existing therapies.
References
- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and Tolerability of the Novel Chymase Inhibitor BAY 1142524 in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. Diabetic kidney disease | Study 18933 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 10. Heart Failure | Study 17055 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. Myocardial Infarction | Study 16673 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
A Comprehensive Technical Guide to BAY 1142524 (Fulacimstat): A Selective Chymase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BAY 1142524, also known as fulacimstat. It details its mechanism of action, preclinical and clinical development, and the experimental protocols utilized in its evaluation. The information is intended to serve as a critical resource for professionals engaged in cardiovascular, renal, and thrombosis research.
Introduction: The Rationale for Chymase Inhibition
Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell degranulation following tissue injury or inflammation, active chymase is rapidly released into the extracellular matrix.[1] It plays a significant role in various pathological processes, making it a compelling therapeutic target.
Key actions of chymase include:
-
Angiotensin II (Ang II) Formation: In tissues like the heart and artery walls, chymase is a primary catalyst for converting angiotensin I to angiotensin II, a potent vasoconstrictor and profibrotic mediator.[1]
-
Activation of Growth Factors: Chymase activates transforming growth factor-β (TGF-β), a key driver of cardiac hypertrophy and fibrosis.[1][3]
-
Generation of Pro-inflammatory Factors: It is involved in the generation of other pathological mediators, including interleukin-1β (IL-1β) and endothelin-1 (ET-1).[1]
Given its central role in fibrosis and inflammation, chymase has been implicated in the pathophysiology of heart failure, myocardial infarction, diabetic nephropathy, and various inflammatory diseases.[1][4][5] BAY 1142524 (this compound) was developed by Bayer as a potent, selective, and orally available inhibitor of chymase to prevent the adverse effects of its activation, initially focusing on cardiac remodeling and diabetic kidney disease.[1][6][7]
Mechanism of Action of BAY 1142524
BAY 1142524 is a competitive inhibitor of chymase.[1] X-ray crystallography has revealed its binding mode, where the carboxylic acid and a vicinal carbonyl group of the molecule form hydrogen bonds with Lys192 of the enzyme.[1] A trifluoromethylbenzyl group fits into the lipophilic S1 pocket of the enzyme, contributing to its high affinity and selectivity.[1] By blocking the active site, BAY 1142524 prevents chymase from cleaving its substrates, thereby inhibiting the downstream pathological signaling pathways.
Caption: Signaling pathway of chymase in cardiac fibrosis and inhibition by BAY 1142524.
Quantitative Data Summary
The development of BAY 1142524 involved extensive preclinical and clinical evaluation. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of BAY 1142524 (this compound)
| Target Enzyme | IC50 (nM) | Species |
|---|---|---|
| Chymase | 4 | Human |
| Chymase | 3 | Hamster |
| Chymase | 8 | Dog |
Data sourced from in vitro enzymatic assays.[1]
Table 2: In Vitro Permeability and Metabolic Stability of Selected Compounds
| Compound | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Rat Hepatocytes (CL_app,int, μL/min/10⁶ cells) |
|---|---|---|---|
| BAY 1142524 (86) | High | Low | High Stability |
| Compound 78 | High | Low | High Stability |
| Compound 47 | Moderate | Significant | N/A |
| Compound 27 | Moderate | Significant | N/A |
This table presents a qualitative summary based on the provided search results, which describe high permeation and low efflux for BAY 1142524.[1]
Table 3: Pharmacokinetic Parameters of BAY 1142524 in Animals
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t½) (h) | Oral Bioavailability (F) (%) |
|---|---|---|---|---|
| Rat | 21 | 1.1 | 0.8 | 61 |
| Dog | 4.8 | 0.6 | 2.5 | 93 |
| Monkey | 1.1 | 0.3 | 4.7 | 100 |
Data obtained after intravenous and oral administration.[8]
Table 4: Human Pharmacokinetics of BAY 1142524 (Immediate Release Tablets)
| Parameter | Value | Condition |
|---|---|---|
| Time to Peak Concentration (Tmax) | 1 - 3 hours | Single Oral Dose |
| Terminal Half-life (t½) | 6.8 - 12.0 hours | Single Oral Dose |
| Dose Proportionality | Dose-linear plasma exposure | Single doses 1-200 mg |
| Food Effect | Negligible | 5 mg dose with high-fat meal |
| Accumulation | Low | Multiple doses (5-50 mg BID; 100 mg QD) |
Data from Phase 1 studies in healthy male volunteers.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the evaluation of BAY 1142524.
4.1 Enzymatic High-Throughput Screening (HTS)
The discovery of the initial chymase inhibitor hits was accomplished through a robust HTS campaign.
-
Objective: To screen a large compound library for inhibitors of recombinant human chymase.
-
Methodology:
-
Enzyme: Recombinant human chymase was used as the target.
-
Substrate: An angiotensin-based fluorogenic peptide substrate was employed. Cleavage of the substrate by chymase results in a detectable fluorescent signal.
-
Screening: Over 2.5 million compounds from the Bayer library were tested for their ability to inhibit the enzymatic reaction.[1]
-
Readout: Inhibition was quantified by measuring the reduction in fluorescence intensity compared to control wells without an inhibitor.
-
Hit Confirmation: Initial hits were confirmed and further evaluated for selectivity against other serine proteases.[1]
-
Caption: The discovery and development workflow from initial screening to clinical trials.
4.2 In Vitro Chymase Activity Assay
This assay was used to determine the potency (IC50) of BAY 1142524 against chymase from different species.
-
Objective: To quantify the inhibitory activity of test compounds on chymase.
-
Methodology:
-
Reagents: Recombinant human, hamster, or dog chymase; peptidic substrate Abz-HPFHL-Lys(Dnp)-NH2.
-
Procedure: The assay is performed in a 96-well plate format. The test compound (at various concentrations) is pre-incubated with the chymase enzyme.
-
Reaction Initiation: The reaction is started by adding the fluorogenic substrate.
-
Measurement: As chymase cleaves the substrate, a fluorescent signal is generated and measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated. The percentage of inhibition at each compound concentration is determined relative to a vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.[1]
-
4.3 Caco-2 Permeability Assay
This assay is a standard method to predict intestinal drug absorption in humans.
-
Objective: To assess the permeability of compounds across a human intestinal epithelial cell barrier.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until they form a confluent monolayer, differentiating to resemble intestinal enterocytes.
-
Assay: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side and sampled from the apical side.
-
Quantification: The concentration of the compound in the donor and receiver compartments is measured using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B→A) to Papp (A→B) gives the efflux ratio, indicating the extent of active transport out of the cell.[1]
-
4.4 Clinical Trial Protocol (Phase II - CHIARA MIA 1)
This study evaluated the safety of BAY 1142524 in its target patient population.
-
Title: A single-blind pilot study to investigate the safety and tolerability of the chymase inhibitor BAY 1142524 in clinically stable patients with left-ventricular dysfunction.[10]
-
Objective: The primary objective was to assess the safety and tolerability of different doses of this compound compared to placebo.[10][11]
-
Patient Population:
-
Inclusion Criteria: Clinically stable patients aged 40-79 with left ventricular dysfunction (LVEF ≤ 45%) due to a myocardial infarction that occurred at least 6 months prior.[10][11] Patients were required to be on stable, evidence-based standard-of-care therapy, including an ACE inhibitor or ARB.[10][11]
-
-
Study Design:
-
Multicenter, randomized, placebo-controlled, parallel-group design.[10][11]
-
Treatment Arms: Patients were treated for 2 weeks with one of the following regimens:[11]
-
This compound 5 mg twice daily (n=9)
-
This compound 10 mg twice daily (n=9)
-
This compound 25 mg twice daily (n=10)
-
This compound 50 mg once daily (n=9)
-
Placebo (n=12)
-
-
-
Primary Endpoints: Incidence and severity of adverse events and serious adverse events.[10]
Clinical Development and Outcomes
5.1 Phase I Studies
First-in-human studies were conducted in healthy male volunteers. BAY 1142524 was found to be safe and well-tolerated across single oral doses up to 200 mg and multiple doses up to 100 mg once daily.[9] It exhibited a favorable pharmacokinetic profile suitable for once or twice-daily dosing.[9] Critically, the drug had no clinically relevant effects on heart rate or blood pressure, supporting its potential for use in combination with standard cardiovascular medications.[9]
5.2 Phase II Studies and Efficacy
Despite its promising preclinical data and excellent safety profile, BAY 1142524 did not demonstrate efficacy in clinical trials for its initially targeted indications.[1][6][7]
-
Cardiac Remodeling: In the CHIARA MIA trials for patients with left ventricular dysfunction after myocardial infarction, this compound failed to show a significant benefit over placebo in improving parameters of adverse cardiac remodeling.[1][7][12]
-
Diabetic Kidney Disease: A similar lack of efficacy was observed in a trial for diabetic kidney disease.[1]
While these results were disappointing, the drug maintained an excellent tolerability profile throughout these studies.[1]
Future Directions: A Shift in Therapeutic Focus
The development of BAY 1142524 for fibrotic diseases has stalled.[7] However, recent discoveries have opened a new potential therapeutic avenue for chymase inhibitors. Research has shown that chymase can inactivate plasmin within fibrin-rich clots.[1][2][6] This suggests that inhibiting chymase could protect plasmin from degradation, thereby enhancing the body's natural ability to dissolve thrombi (profibrinolytic effect).
This novel mechanism positions chymase inhibitors like BAY 1142524 as potential profibrinolytic drugs with a potentially low bleeding risk, making them attractive candidates for treating acute thrombotic events such as stroke, pulmonary embolism, or deep vein thrombosis.[1][2]
Caption: Central role of chymase in various diseases and its newly identified role in thrombosis.
Conclusion
BAY 1142524 (this compound) is a potent and highly selective chymase inhibitor with a well-characterized preclinical profile and a favorable pharmacokinetic and safety profile in humans.[1][9] Although it failed to demonstrate efficacy for treating cardiac remodeling and diabetic nephropathy, its excellent tolerability has been consistently observed.[1] The discovery of chymase's role in the inactivation of plasmin has revitalized interest in this drug class, presenting a new opportunity to repurpose BAY 1142524 as a novel profibrinolytic agent for the treatment of thrombosis.[2] This technical guide summarizes the extensive research journey of BAY 1142524, providing a valuable resource for future investigations into the therapeutic potential of chymase inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Role of chymase in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymase is upregulated in diabetic nephropathy: implications for an alternative pathway of angiotensin II-mediated diabetic renal and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drughunter.com [drughunter.com]
- 8. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, and Tolerability of the Novel Chymase Inhibitor BAY 1142524 in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heart Failure | Study 17055 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myocardial Infarction | Study 16673 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
The Double-Edged Sword: Chymase's Role in Cardiovascular and Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mast cell-derived chymase, a chymotrypsin-like serine protease, has emerged as a critical player in the pathophysiology of a spectrum of cardiovascular and fibrotic diseases.[1] While traditionally known for its role in allergic and inflammatory responses, a growing body of evidence highlights its multifaceted functions in tissue remodeling, angiotensin II (Ang II) generation, and the activation of pro-fibrotic cytokines.[2][3] This guide provides a comprehensive technical overview of the role of chymase in these disease processes, with a focus on its enzymatic activity, signaling pathways, and the implications for therapeutic intervention. We will delve into key experimental methodologies, present quantitative data from preclinical and clinical studies, and visualize the complex signaling cascades orchestrated by this pivotal enzyme.
Chymase is primarily stored in the secretory granules of mast cells and is released upon degranulation in response to various stimuli, including tissue injury and inflammation.[1][3] Once in the extracellular space, it exerts its effects through several key mechanisms. Notably, chymase is a potent catalyst for the conversion of angiotensin I (Ang I) to the vasoconstrictor and pro-fibrotic peptide, Ang II, a pathway independent of the well-characterized angiotensin-converting enzyme (ACE).[1][4] This ACE-independent pathway is particularly significant in the context of ACE inhibitor therapy, as it may contribute to "angiotensin escape" and limit the therapeutic efficacy of these drugs.[5]
Furthermore, chymase directly contributes to tissue fibrosis through the activation of transforming growth factor-beta (TGF-β), a master regulator of extracellular matrix deposition.[6][7] Chymase can also activate matrix metalloproteinases (MMPs), which are involved in the breakdown and remodeling of the extracellular matrix, a critical process in both physiological and pathological tissue restructuring.[1][8] The combined actions of Ang II generation, TGF-β activation, and MMP modulation position chymase as a central mediator in the pathogenesis of hypertension, heart failure, atherosclerosis, and fibrotic conditions affecting the heart, kidneys, and lungs.[6][9][10][11]
This guide will synthesize the current understanding of chymase's function, providing researchers and drug development professionals with a detailed resource to inform future investigations and the design of novel therapeutic strategies targeting this intriguing enzyme.
Data Presentation
Table 1: Chymase Activity and Expression in Cardiovascular Diseases
| Disease Model | Species | Tissue | Method of Measurement | Key Findings | Reference |
| Atherosclerosis | Human | Aorta | Ang II-forming activity assay, Immunocytochemistry | Total Ang II-forming activity was significantly higher in atherosclerotic lesions. Chymase-dependent activity accounted for 90% of this activity. | [12] |
| Monkey | Aorta | Not specified | High-cholesterol diet induced increased vascular chymase expression. | [12] | |
| Heart Failure | Dog (Tachycardia-induced) | Left Ventricle | Immunohistochemistry, Ang II measurement | Increased number of chymase-positive mast cells and elevated cardiac Ang II levels. | [6] |
| Human | Left Ventricle | Not specified | Increased numbers of chymase-positive mast cells in failing hearts. | [13] | |
| Hypertension | Rat (Spontaneously Hypertensive) | Aortic and Pulmonary Artery Smooth Muscle Cells | mRNA analysis, Ang II generation assay | Higher chymase mRNA levels and chymostatin-inhibitable Ang II generation compared to normotensive rats. | [2] |
| Myocardial Infarction | Rat | Non-infarcted Myocardium | Chymase activity assay | Significantly increased chymase activity in the vehicle group 4 weeks post-MI. | [14] |
| Dog | Interstitial Fluid (ISF) of Left Ventricle | Chymase activity assay | 14-fold increase in LV ISF chymase activity with chronic ACE inhibitor treatment. | [5] |
Table 2: Chymase in Fibrotic Diseases
| Disease Model | Species | Tissue | Method of Measurement | Key Findings | Reference |
| Cardiac Fibrosis | Dog (Tachycardia-induced Heart Failure) | Left Ventricle | Immunohistochemistry, mRNA analysis (Collagen I & III, TGF-β) | Increased chymase-positive mast cells; chymase inhibitor suppressed collagen and TGF-β mRNA levels and reduced fibrosis. | [6] |
| Rat (Myocardial Infarction) | Cardiac Tissue | Histology (Fibrotic area), mRNA analysis (Collagen I & III) | Chymase inhibitor treatment significantly reduced the fibrotic area and collagen mRNA levels. | [14] | |
| Renal Fibrosis | Mouse (Unilateral Ischemia-Reperfusion Injury) | Kidney | mRNA analysis (MMCP-4), Immunohistochemistry, TGF-β1 measurement | Significantly increased MMCP-4 mRNA, chymase-positive mast cells, and TGF-β1 levels in injured kidneys. | [9][15] |
| Pulmonary Fibrosis | Mouse (Bleomycin-induced) | Lung | Chymase activity assay, Hydroxyproline content | Bleomycin injection significantly increased both chymase activity and hydroxyproline content. | [7] |
| Hamster (Bleomycin-induced) | Lung | Not specified | Chymase inhibition attenuated pulmonary fibrosis. | [10] | |
| Skin Fibrosis | Mouse (Tight-skin model of scleroderma) | Skin | Chymase activity assay, mRNA analysis (MMCP-4, MMCP-5), In situ hybridization | Higher chymase activity and selective upregulation of MMCP-4 mRNA in tight-skin mice. | [16] |
Table 3: Effects of Chymase Inhibitors in Preclinical Models
| Chymase Inhibitor | Disease Model | Species | Key Outcomes | Reference |
| TY-51469 | Renal Ischemia-Reperfusion Injury | Mouse | Suppressed fibrosis formation, inhibited renal chymase and TGF-β1 expression. | [15][17] |
| SUNC8257 | Tachycardia-induced Heart Failure | Dog | Reduced LV mast cell numbers, cardiac Ang-II levels, suppressed LV expression of TGF-β and collagen, decreased LV fibrosis and end-diastolic pressure. | [1] |
| Chy I (unnamed) | Tachycardia-induced Heart Failure | Dog | Decreased LV end-diastolic pressure, suppressed collagen I & III and TGF-β mRNA levels, and decreased LV fibrosis. | [6][18] |
| SUN C8077 | Bleomycin-induced Pulmonary Fibrosis | Mouse | Dose-dependently reversed the increase in hydroxyproline content and chymase activity in the lung. | [7] |
| NK3201 | Carotid Artery Balloon Injury | Dog | Attenuated neointimal hyperplasia. | [19] |
| CI-A (unnamed) | Myocardial Infarction | Hamster | Improved LV function, decreased adverse cardiac remodeling, and improved survival when combined with an ACE inhibitor. | [5] |
| BCEAB | Myocardial Infarction, Cardiomyopathy | Dog, Hamster | Showed promising results in various cardiac disease models. | [1] |
| TEI-E548 | Myocardial Infarction, Cardiomyopathy | Dog, Hamster | Showed promising results in various cardiac disease models. | [1] |
Experimental Protocols
Chymase Activity Assay
Principle: This assay measures the enzymatic activity of chymase by detecting the cleavage of a specific substrate. A common method involves using a chromogenic or fluorogenic substrate, where the cleavage product can be quantified spectrophotometrically or fluorometrically. An alternative, highly specific method utilizes radiolabeled angiotensin I or Ang-(1-12) as a substrate, followed by HPLC to separate and quantify the resulting Ang II.
Materials:
-
Tissue homogenate or purified chymase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl)
-
Substrate:
-
Chromogenic: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
Radiolabeled: 125I-Angiotensin I or 125I-Ang-(1-12)
-
-
Chymase inhibitor (e.g., chymostatin) for control
-
Microplate reader or HPLC with a gamma detector
-
Reaction tubes or 96-well plate
Procedure (using radiolabeled substrate and HPLC):
-
Prepare tissue homogenates in a high-salt buffer (e.g., 1M NaCl) to ensure the release of chymase bound to proteoglycans.[20]
-
In a reaction tube, combine the tissue homogenate (containing chymase) with the assay buffer.
-
To a parallel set of control tubes, add a chymase inhibitor (e.g., chymostatin) to determine non-chymase-mediated substrate cleavage.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., 125I-Ang I).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Separate the reaction products (Ang I and Ang II) using reverse-phase HPLC.
-
Quantify the amount of radiolabeled Ang II produced using an in-line gamma detector.
-
Calculate chymase activity as the rate of Ang II formation (e.g., in fmol/min/mg of protein), subtracting the values from the inhibitor-treated controls.
Quantification of Angiotensin II by Mass Spectrometry
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of Ang II in biological samples. This method relies on the unique mass-to-charge ratio of Ang II and its fragments for identification and quantification.
Materials:
-
Plasma, tissue homogenate, or cell culture supernatant
-
Internal standard (e.g., stable isotope-labeled Ang II)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Solvents for chromatography (e.g., acetonitrile, water, formic acid)
Procedure:
-
Spike the biological sample with a known amount of the internal standard.
-
Perform solid-phase extraction to purify and concentrate the angiotensin peptides from the sample matrix.[4]
-
Elute the peptides from the SPE cartridge.
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[21]
-
Ionize the peptides using electrospray ionization (ESI).
-
Select the precursor ion corresponding to Ang II (and the internal standard) in the first quadrupole.
-
Fragment the precursor ion in the second quadrupole (collision cell).
-
Detect specific fragment ions in the third quadrupole.[21]
-
Quantify the amount of Ang II in the sample by comparing the peak area of the endogenous Ang II to that of the internal standard.
Measurement of TGF-β1 Activation
Principle: Chymase activates latent TGF-β1. This activation can be measured using an enzyme-linked immunosorbent assay (ELISA) that specifically detects the active form of TGF-β1 or a bioassay.
Materials:
-
Sample containing latent TGF-β1 (e.g., cell culture supernatant, tissue homogenate)
-
Recombinant human chymase
-
Chymase inhibitor for control
Procedure (ELISA):
-
Incubate the sample containing latent TGF-β1 with or without recombinant chymase at 37°C for a specified time.
-
In a parallel reaction, include a chymase inhibitor to confirm that TGF-β1 activation is chymase-dependent.
-
Follow the manufacturer's protocol for the active TGF-β1 ELISA kit.[9] This typically involves: a. Adding the treated samples to wells coated with a TGF-β1 capture antibody. b. Incubating to allow binding of active TGF-β1. c. Washing to remove unbound substances. d. Adding a detection antibody conjugated to an enzyme (e.g., HRP). e. Washing to remove unbound detection antibody. f. Adding a substrate that is converted by the enzyme to a colored product. g. Stopping the reaction and measuring the absorbance at a specific wavelength.
-
Quantify the concentration of active TGF-β1 based on a standard curve generated with known concentrations of active TGF-β1.
Quantification of Collagen in Fibrotic Tissues
Principle: The extent of fibrosis can be quantified by measuring the collagen content in tissue samples. A common and reliable method is the hydroxyproline assay, as hydroxyproline is an amino acid that is almost exclusively found in collagen.
Materials:
-
Fibrotic tissue sample
-
Homogenizer
-
Hydrochloric acid (HCl)
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard
-
Spectrophotometer
Procedure:
-
Harvest and weigh the tissue sample.
-
Hydrolyze the tissue sample in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down the proteins into their constituent amino acids.
-
Neutralize the hydrolyzed sample.
-
Add Chloramine-T reagent to oxidize the hydroxyproline.
-
Add Ehrlich's reagent, which reacts with the oxidized hydroxyproline to form a chromophore.
-
Incubate to allow color development.
-
Measure the absorbance of the sample at a specific wavelength (e.g., 550-560 nm).
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Calculate the hydroxyproline concentration in the sample from the standard curve.
-
Convert the hydroxyproline content to collagen content, assuming that hydroxyproline constitutes a specific percentage of collagen by weight (typically around 13.5%).[7]
Immunohistochemistry for Chymase
Principle: Immunohistochemistry (IHC) allows for the visualization of chymase protein within tissue sections, providing information on its localization and cellular sources.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibody specific for chymase
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Chromogen (e.g., DAB) or fluorescent mounting medium
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the antigenic sites. This typically involves heating the slides in an antigen retrieval solution.[8]
-
Block endogenous peroxidase activity (if using an HRP-conjugated secondary antibody).
-
Block non-specific antibody binding using a blocking solution.
-
Incubate the sections with the primary antibody against chymase at an optimized dilution and temperature.[23]
-
Wash the sections to remove unbound primary antibody.
-
Incubate with the secondary antibody.
-
Wash the sections to remove unbound secondary antibody.
-
If using an HRP-conjugated secondary antibody, add the chromogen substrate to visualize the antibody binding (typically as a brown precipitate).
-
Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize the tissue morphology.
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a microscope to assess the presence, localization, and intensity of chymase staining.
Signaling Pathways and Molecular Interactions
Chymase-Mediated Angiotensin II Formation and Signaling
Chymase provides an alternative pathway for the generation of Ang II, a key effector molecule in the renin-angiotensin system (RAS). This pathway is independent of ACE and is particularly relevant in tissues where chymase is abundant, such as the heart and blood vessels.[2][4]
References
- 1. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymase mRNA production by in situ hybridization [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Mast cell chymase limits the cardiac efficacy of Ang I–converting enzyme inhibitor therapy in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Mast Cell Chymase antibody [EPR13136] - C-terminal (ab186417) | Abcam [abcam.com]
- 9. ibl-international.com [ibl-international.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. quickzyme.com [quickzyme.com]
- 12. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Methods for Measuring TGF-β Using Antibodies, Cells, and Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoform-selective upregulation of mast cell chymase in the development of skin fibrosis in scleroderma model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Chymase enzymatic activity in CM [bio-protocol.org]
- 21. Absolute quantification of endogenous angiotensin II levels in human plasma using ESI-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of active and total transforming growth factor-β levels in serum and solid organ tissues by bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemical staining [bio-protocol.org]
Methodological & Application
Application Note: Protocol for Dissolving and Preparing Fulacimstat for Cell Culture
Audience: This document is intended for researchers, scientists, and drug development professionals working with Fulacimstat in a cell culture setting.
Introduction
This compound (also known as BAY 1142524) is a potent and selective, orally available inhibitor of chymase, a serine protease primarily stored in the granules of mast cells.[1][2][3] Chymase is released upon mast cell degranulation and is involved in various pathological processes, including the conversion of angiotensin I to angiotensin II and the activation of transforming growth factor-beta (TGF-β), both of which are key mediators in tissue fibrosis and cardiac remodeling.[3][4] As an inhibitor, this compound is a valuable tool for in vitro studies investigating the roles of chymase in cellular signaling, fibrosis, and inflammation.
This application note provides a detailed protocol for the proper dissolution and preparation of this compound for use in cell culture experiments, ensuring reproducible and accurate results.
This compound Properties and Solubility
Proper handling and storage are crucial for maintaining the stability and activity of this compound. The compound is a white to off-white solid.[5] Key chemical properties and solubility information are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 487.38 g/mol | [5][6] |
| Formula | C₂₃H₁₆F₃N₃O₆ | [5][6] |
| CAS Number | 1488354-15-9 | [5][6] |
| Appearance | White to off-white solid | [5] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [5] |
| Storage (In Solvent) | 2 years at -80°C; 1 year at -20°C | [5][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (102.59 mM) | Ultrasonic assistance may be needed. Use fresh DMSO as moisture can reduce solubility. | [5][6] |
| Water | Insoluble | [6] | |
| Ethanol | Insoluble | [6] |
Signaling Pathway of Chymase Inhibition by this compound
This compound exerts its effect by directly inhibiting chymase, thereby preventing the downstream activation of pathways that lead to fibrosis and tissue remodeling.
Caption: Mechanism of this compound action on the chymase signaling pathway.
Experimental Protocols
4.1. Materials and Equipment
-
This compound powder (CAS: 1488354-15-9)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated pipettes and sterile tips
-
Appropriate cell culture medium, serum, and supplements
-
Sterile tissue culture flasks, plates, or dishes
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Bio-safety cabinet
4.2. Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long periods and diluted to various working concentrations.
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 48.74 mg of this compound (Molecular Weight: 487.38 g/mol ).
-
Dissolution: Under a bio-safety cabinet, add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[5] Ensure the final solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[5][6]
4.3. Preparation of Working Solution
The stock solution must be diluted in cell culture medium to the final desired concentration immediately before use. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1% v/v).
-
Pre-warm Medium: Pre-warm the appropriate complete cell culture medium (containing serum and other supplements) to 37°C.
-
Serial Dilution: Perform a serial dilution of the 100 mM stock solution into the pre-warmed medium to achieve the final target concentration. For example, to prepare a 10 µM working solution in 10 mL of medium:
-
First, prepare an intermediate dilution by adding 1 µL of 100 mM stock solution to 999 µL of medium (Result: 100 µM solution).
-
Next, add 1 mL of the 100 µM intermediate solution to 9 mL of medium (Result: 10 µM final concentration). The final DMSO concentration will be 0.01%, which is well-tolerated by most cell lines.
-
-
Mixing: Mix the working solution gently but thoroughly by pipetting or inverting the tube before adding it to the cells.
4.4. General Protocol for Cell Treatment
The following is a general workflow for treating adherent or suspension cells with this compound.
References
- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: In Vivo Administration of Fulacimstat in Rodent Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulacimstat (BAY 1142524) is a potent and selective inhibitor of chymase, a serine protease released by mast cells.[1][2] Recent preclinical studies have unveiled a novel profibrinolytic mechanism of action for this compound, positioning it as a promising therapeutic agent for thrombotic disorders.[1][3] Unlike traditional anticoagulants and thrombolytics, this compound promotes the resolution of existing thrombi without adversely affecting bleeding time.[1][4] This unique profile suggests a wider therapeutic window and a favorable safety profile.
These application notes provide a comprehensive overview of the in vivo administration of this compound in established rodent models of thrombosis, including quantitative data on its efficacy and detailed protocols for key experiments.
Mechanism of Action: Chymase Inhibition and Enhanced Fibrinolysis
Within a thrombus, mast cell-derived chymase degrades plasmin, a critical enzyme responsible for breaking down fibrin, the primary component of blood clots.[1][4] By inhibiting chymase, this compound protects plasmin from degradation, thereby enhancing the endogenous fibrinolytic process and promoting thrombus resolution.[1]
References
- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Dosing Considerations for Fulacimstat in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulacimstat (BAY 1142524) is a potent and selective inhibitor of chymase, a serine protease primarily found in the granules of mast cells.[1][2] Chymase has been implicated in various pathological processes, including tissue fibrosis and thrombosis.[1][3] In preclinical studies, this compound has demonstrated efficacy in models of cardiac fibrosis and venous thrombosis, suggesting its therapeutic potential in cardiovascular diseases.[1][4] This document provides detailed application notes and protocols for dosing this compound in preclinical animal studies, based on available data.
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting chymase.[1] Chymase is involved in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the activation of transforming growth factor-beta (TGF-β), a key mediator of fibrosis.[1] Furthermore, recent findings have revealed a role for chymase in the inactivation of plasmin within fibrin-rich clots, suggesting that its inhibition by this compound can promote thrombus resolution.[1][2][5]
Signaling Pathway
The signaling pathway influenced by this compound primarily revolves around the inhibition of chymase activity. This intervention prevents the downstream effects of chymase, including the promotion of fibrosis and the impairment of fibrinolysis.
Caption: this compound inhibits chymase, preventing plasmin inactivation and TGF-β activation.
Preclinical Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile across multiple species, characterized by high oral bioavailability.
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) | Vehicle |
| Rat | i.v. | 0.5 | 11 | 1.3 | 2.9 (dominant) | - | 1% DMSO and 99% plasma |
| p.o. | 1 | - | - | - | 88 | Ethanol/Solutol HS15/water 10:40:50 | |
| Dog | i.v. | 0.5 | 3.1 | 0.7 | 4.8 (terminal) | - | Ethanol/water/PEG 400 10:40:50 (15 min infusion) |
| p.o. | 1 | - | - | - | 100 | Ethanol/water/PEG 400 10:40:50 | |
| Monkey | i.v. | 0.5 | 4.4 | 1.1 | 5.3 (terminal) | - | Ethanol/water/PEG 400 10:40:50 (15 min infusion) |
| p.o. | 1 | - | - | - | 67 | Ethanol/water/PEG 400 10:40:50 |
Data sourced from:[1] Abbreviations: CL: Plasma clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral bioavailability.
Preclinical Efficacy and Dosing
Cardiac Fibrosis Model
Model: Isoprenaline-induced cardiac fibrosis in hamsters. Dosing: Oral administration, once daily. Efficacy: Dose-dependent reduction in cardiac fibrotic area. A significant reduction was observed starting at a dose of 1 mg/kg/day.[1]
| Dose (mg/kg/day) | Fibrotic Area (%) |
| Vehicle | 24.4 ± 1.8 |
| 1 | 16.4 ± 1.2 |
| 3 | 12.4 ± 1.3 |
| 10 | 10.9 ± 1.4 |
Data sourced from:[4]
Thrombosis Model
Model: Ferric chloride (FeCl₃)-induced thrombosis of the femoral vein in hamsters. Dosing: Oral administration prior to injury. Efficacy: Statistically significant reduction in thrombus size.
| Dose (mg/kg) | Thrombus Size Reduction |
| 3 | Significant |
| 10 | Significant |
Data sourced from:[1]
Experimental Protocols
Isoprenaline-Induced Cardiac Fibrosis in Hamsters
This protocol outlines the induction of cardiac fibrosis using isoprenaline and the administration of this compound.
Caption: Workflow for the isoprenaline-induced cardiac fibrosis model.
Materials:
-
Male Syrian hamsters (e.g., 8-10 weeks old)
-
This compound
-
Isoprenaline hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Sterile saline
-
Gavage needles
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound 1 mg/kg, 3 mg/kg, 10 mg/kg).
-
This compound Administration:
-
Prepare fresh formulations of this compound in the chosen vehicle daily.
-
Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 14 days).
-
-
Induction of Cardiac Fibrosis:
-
Concurrently with this compound treatment, administer isoprenaline hydrochloride (dissolved in sterile saline) via subcutaneous injection at a dose known to induce fibrosis (e.g., 5-10 mg/kg) daily for a specified period (e.g., 7-14 days).
-
-
Monitoring: Monitor the animals daily for any adverse clinical signs and record body weights regularly.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and carefully excise the hearts.
-
Histopathological Analysis:
-
Fix the heart tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section.
-
Stain sections with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).
-
Quantify the fibrotic area using image analysis software.
-
Ferric Chloride-Induced Venous Thrombosis in Hamsters
This protocol describes the induction of venous thrombosis and the assessment of this compound's antithrombotic effect.
Materials:
-
Male Syrian hamsters
-
This compound
-
Vehicle for this compound (e.g., Ethanol/Solutol HS15/water 10:40:50)
-
Anesthetic (e.g., pentobarbital sodium)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (e.g., 1-2 mm diameter)
-
Surgical instruments
-
Stereomicroscope
Procedure:
-
This compound Administration:
-
Administer a single oral dose of this compound (e.g., 3 or 10 mg/kg) or vehicle to the animals at a specified time before the induction of thrombosis (e.g., 1-2 hours).
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the hamster.
-
Make a small incision in the groin area to expose the femoral vein.
-
-
Induction of Thrombosis:
-
Carefully isolate a segment of the femoral vein.
-
Saturate a small filter paper disc with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the exposed vein for a defined period (e.g., 5 minutes) to induce endothelial injury.
-
-
Thrombus Formation and Measurement:
-
After the application period, remove the filter paper and rinse the area with saline.
-
Allow blood flow to continue for a specific duration (e.g., 30-60 minutes) to allow for thrombus formation.
-
Euthanize the animal and carefully excise the thrombosed segment of the vein.
-
Isolate and weigh the formed thrombus.
-
-
Data Analysis: Compare the thrombus weights between the vehicle-treated and this compound-treated groups.
Safety and Tolerability
In a 2-week repeat-dose oral toxicity study in rats, daily administration of 10, 30, or 100 mg/kg was evaluated.[1] While another chymase inhibitor from the same chemical series showed bile duct hyperplasia and pericholangitis at high doses in rats, this compound itself has been reported to have a good safety profile in preclinical and clinical studies.[1][6][7]
Conclusion
This compound is a promising chymase inhibitor with demonstrated efficacy in preclinical models of cardiovascular disease. The provided dosing information and protocols offer a foundation for researchers to design and execute further preclinical studies to explore the full therapeutic potential of this compound. Careful consideration of the animal model, route of administration, and formulation is crucial for obtaining reliable and reproducible results.
References
- 1. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for measuring Fulacimstat concentration in plasma samples.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a representative protocol for the quantitative analysis of Fulacimstat (BAY 1142524) in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is an orally available chymase inhibitor that has been investigated for its potential therapeutic effects.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic (PK) studies, toxicological assessments, and clinical trial monitoring.
Introduction
This compound is a potent and selective chymase inhibitor.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for its development as a therapeutic agent. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity, making it the ideal platform for determining this compound concentrations in complex biological matrices like plasma.
This application note outlines a typical workflow, from sample preparation to data acquisition and analysis, providing a robust starting point for researchers.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4) or a suitable structural analog
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher purity
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range might be 1-1000 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for extracting small molecules like this compound from plasma.
-
Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and centrifuge to pellet any insoluble material.
-
Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction from plasma.
LC-MS/MS Method
The following are representative LC-MS/MS conditions. Method optimization and validation are required.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 3: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized | To be optimized |
| This compound-IS | To be determined | To be determined | To be optimized | To be optimized |
Note: The specific m/z values for precursor and product ions, as well as optimal cone voltage and collision energy, must be determined experimentally by infusing the pure compounds into the mass spectrometer.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.
Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |
| Linearity | The relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Accuracy & Precision | Closeness of measured values to the true value and the degree of scatter. | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Data Presentation
The pharmacokinetic parameters of this compound can be summarized in a clear, tabular format for easy interpretation.
Table 5: Representative Pharmacokinetic Data of this compound [1]
| Species | Dose (mg/kg) | Route | CL (L/h/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Rat | 1 | i.v. | 0.4 | 1.1 | 2.5 | - |
| 1 | p.o. | - | - | - | 100 | |
| Dog | 0.3 | i.v. | 0.2 | 0.8 | 3.9 | - |
| 1 | p.o. | - | - | - | 80 | |
| Monkey | 0.3 | i.v. | 0.2 | 0.6 | 2.8 | - |
| 1 | p.o. | - | - | - | 100 |
CL: Plasma clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral bioavailability.
Logical Relationship Diagram
Caption: Relationship between method validation and application.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in plasma. The presented protocol for sample preparation using protein precipitation is a reliable starting point. Adherence to rigorous validation procedures is paramount to ensure the generation of high-quality, reproducible data for pharmacokinetic and clinical studies, ultimately supporting the successful development of this compound as a potential therapeutic agent.
References
- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Selectivity of Fulacimstat Against Other Proteases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fulacimstat (BAY 1142524) is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease primarily stored in the granules of mast cells.[1][2] Upon degranulation during inflammatory responses, chymase is released and participates in various pathological processes, including cardiovascular remodeling, fibrosis, and inflammation.[1][3] It does so by converting angiotensin I to the potent vasoconstrictor angiotensin II and activating transforming growth factor-β (TGF-β), among other actions.[1]
Given the crucial role of proteases in physiological and pathological processes, ensuring the selectivity of a protease inhibitor like this compound is paramount in drug development.[4][5] High selectivity minimizes the risk of off-target effects, which can lead to adverse drug reactions and reduced therapeutic efficacy.[6][7] This document provides detailed protocols for assessing the selectivity of this compound against a panel of other proteases using both in vitro biochemical assays and cell-based target engagement assays.
Part 1: In Vitro Biochemical Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad panel of purified proteases to establish its selectivity profile.
Principle: The most common method for in vitro protease inhibitor profiling is the fluorescence-based enzymatic assay.[8] This assay utilizes a specific peptide substrate that is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the active protease, the fluorophore is released from the quencher's proximity, resulting in a quantifiable increase in fluorescence.[8][9] The inhibitory potential of this compound is determined by measuring the reduction in substrate cleavage across a range of inhibitor concentrations.
Experimental Protocol: Fluorescence-Based Protease Inhibition Assay
This protocol is a general guideline and should be optimized for each specific protease.
Materials:
-
Purified recombinant proteases (e.g., chymase, cathepsin G, trypsin, elastase, thrombin, MMPs, etc.).
-
This compound.
-
Specific fluorogenic peptide substrates for each protease.[10]
-
Assay Buffer (specific to each protease, e.g., PBS, pH 7.4).[10]
-
Dimethyl sulfoxide (DMSO).
-
96-well or 384-well microplates (black, flat-bottom).
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM). This will be your compound plate.
-
Prepare a DMSO-only control (vehicle control).
-
-
Assay Reaction:
-
Add 2-5 µL of the diluted this compound or DMSO vehicle to the wells of the microplate.
-
Add the appropriate volume of assay buffer containing the specific protease to each well. The final enzyme concentration should be optimized to yield a robust signal within the linear range of the assay.
-
Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km).[10]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read). Set the excitation and emission wavelengths according to the fluorophore used (e.g., λex 360 nm, λem 480 nm for AMC-based substrates).[10]
-
The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
For each this compound concentration, calculate the percentage of inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation: this compound Selectivity Profile
The selectivity of this compound is assessed by comparing its IC50 value for the primary target (chymase) against its IC50 values for other proteases. A significantly higher IC50 value for other proteases indicates greater selectivity.
Table 1: Known Inhibitory Activity of this compound
| Protease | Class | IC50 (nM) | Selectivity Fold (vs. Human Chymase) | Reference |
|---|---|---|---|---|
| Human Chymase | Serine | 4 | 1x | [11] |
| Hamster Chymase | Serine | 3 | 1.3x | [11] |
| Human Cathepsin G | Serine | 140 | 35x |[1] |
Table 2: Template for Broad Selectivity Profiling of this compound
| Protease | Class | Substrate | This compound IC50 (nM) | Selectivity Fold (vs. Human Chymase) |
|---|---|---|---|---|
| Serine Proteases | ||||
| Trypsin | Serine | e.g., Z-GGR-AMC | ||
| Thrombin | Serine | e.g., Boc-VPR-AMC | ||
| Elastase (Neutrophil) | Serine | e.g., MeOSuc-AAPV-AMC | ||
| Plasmin | Serine | e.g., Boc-VLK-AMC | ||
| Cysteine Proteases | ||||
| Cathepsin B | Cysteine | e.g., Z-RR-AMC | ||
| Cathepsin L | Cysteine | e.g., Z-FR-AMC | ||
| Aspartic Proteases | ||||
| Cathepsin D | Aspartic | e.g., MOCAc-GKPILFFRLK(Dnp)-D-R-NH₂ | ||
| BACE1 | Aspartic | e.g., Rh-EVNLDAEFK-Quencher | ||
| Metalloproteases | ||||
| MMP-2 | Metallo | e.g., Mca-PLGL-Dpa-AR-NH₂ |
| MMP-9 | Metallo | e.g., Mca-PLGL-Dpa-AR-NH₂ | | |
Visualization: Biochemical Assay Workflow
Caption: Workflow for in vitro protease inhibition assay.
Part 2: Cellular Target Engagement & Selectivity
Objective: To confirm that this compound binds to chymase within a cellular environment and to perform an unbiased screen for potential off-targets.
Principle: The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess drug-target engagement in cells and tissues.[12][13] The principle is that when a protein binds to a ligand (like this compound), its thermal stability increases.[14] When cells are heated, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. By measuring the amount of soluble protein at different temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the drug indicates target engagement.[13] When coupled with mass spectrometry (MS-CETSA), this technique allows for proteome-wide, unbiased assessment of selectivity.[7]
Experimental Protocol: CETSA with Western Blot Detection
Materials:
-
Mast cell line (e.g., HMC-1) or other cells expressing the target protease(s).
-
Cell culture medium and reagents.
-
This compound and DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., Tris buffer with protease inhibitors, avoiding those that interfere with the target).[14]
-
PCR tubes and a thermal cycler.
-
Ultracentrifuge or high-speed microcentrifuge.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE and Western blot reagents.
-
Primary antibody specific to the target protein (e.g., anti-chymase antibody).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-8 minutes).[14] Include an unheated control (room temperature).
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes) or high-speed microcentrifugation.[15]
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (vehicle and this compound), plot the relative band intensity against the corresponding temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein has aggregated.
-
A positive thermal shift (ΔTm) in the this compound-treated group compared to the vehicle group confirms target engagement.
-
Note on Proteome-Wide CETSA (MS-CETSA): For unbiased selectivity profiling, the soluble fractions are analyzed by quantitative mass spectrometry instead of Western blot. This identifies all proteins that are stabilized by this compound across the proteome.[7]
Data Presentation: CETSA Results
Table 3: Template for CETSA Target Engagement Results
| Target Protein | Treatment | Melting Temp (Tm) in °C | Thermal Shift (ΔTm) in °C |
|---|---|---|---|
| Chymase | Vehicle (DMSO) | e.g., 52.1 | - |
| This compound (10 µM) | e.g., 58.3 | +6.2 | |
| Off-Target X | Vehicle (DMSO) | - | |
| This compound (10 µM) | |||
| Off-Target Y | Vehicle (DMSO) | - |
| | this compound (10 µM) | | |
Visualization: CETSA Principle and Workflow
References
- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. pelagobio.com [pelagobio.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. tandfonline.com [tandfonline.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of Fulacimstat in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Fulacimstat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an orally available inhibitor of chymase, an enzyme implicated in cardiovascular and fibrotic diseases.[1][2][3] Its therapeutic potential is linked to its ability to modulate pathways involved in tissue remodeling. However, like many small molecule drug candidates, this compound exhibits low solubility in aqueous solutions, which can pose significant challenges for in vitro assays, formulation development, and achieving desired therapeutic concentrations.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
Low solubility in aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are the initial steps to address this:
-
Preparation of a concentrated stock solution: First, dissolve this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution. A stock solution of up to 50 mg/mL in DMSO can be prepared, though this may require sonication to fully dissolve.[1]
-
Serial dilution: Once you have a clear stock solution, you can perform serial dilutions into your aqueous buffer to reach the desired final concentration. It is crucial to ensure vigorous mixing during dilution to avoid localized high concentrations that can lead to precipitation.
-
Final DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize any potential off-target effects in biological assays.
Q3: My compound is still precipitating even after using a DMSO stock. What other methods can I try?
If precipitation persists, several formulation strategies can be employed to enhance the aqueous solubility of this compound. These methods involve the use of co-solvents, surfactants, or complexing agents. The choice of method will depend on the specific requirements of your experiment.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility.
For specific formulation examples that have been used for this compound, please refer to the data presented in Table 1.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to troubleshooting and overcoming low solubility issues with this compound in your experiments.
Problem: this compound precipitates out of solution upon dilution into my aqueous experimental buffer.
Below is a workflow to guide you through the process of identifying a suitable solvent system for your experiment.
Data Presentation: this compound Formulation Examples
The following table summarizes example formulations that have been used to solubilize this compound for in vivo studies. These can serve as a starting point for developing a suitable formulation for your in vitro experiments.
| Formulation Components | Achievable Concentration | Final Solution Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.13 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL (1.03 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 0.5 mg/mL (1.03 mM) | Clear solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 20 µL of DMSO per 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes. Intermittently vortex the tube during sonication.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Assessment of this compound
Objective: To determine the apparent solubility of this compound in a chosen aqueous buffer using a shake-flask method.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.
-
Place the container on an orbital shaker set to a constant speed and temperature (e.g., 25°C or 37°C).
-
Allow the suspension to equilibrate for a set period (e.g., 24-48 hours).
-
After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method.
-
The measured concentration represents the apparent solubility of this compound in the tested buffer under the specified conditions.
This compound Signaling Pathway
This compound is an inhibitor of chymase, a serine protease primarily found in mast cells. Chymase plays a significant role in tissue fibrosis, particularly in the heart, through two main pathways:
-
Angiotensin II Production: Chymase can convert angiotensin I to angiotensin II, a potent vasoconstrictor and profibrotic agent.[6][7][8]
-
TGF-β1 Activation: Chymase can activate transforming growth factor-beta 1 (TGF-β1), a key cytokine that promotes fibroblast proliferation and collagen synthesis, leading to fibrosis.[4][9][10][11]
By inhibiting chymase, this compound can attenuate the downstream effects of both angiotensin II and TGF-β1, thereby reducing fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Addressing potential off-target effects of Fulacimstat in cellular assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fulacimstat in cellular assays. The information provided here will help address potential issues related to off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (BAY 1142524) is a potent and highly selective, orally available inhibitor of chymase.[1][2] Chymase is a chymotrypsin-like serine protease primarily stored in the granules of mast cells and is involved in tissue remodeling and inflammation.[2]
Q2: How selective is this compound?
This compound is a highly selective inhibitor for chymase. Preclinical studies have demonstrated its high affinity for human chymase. Its selectivity has been profiled against a wide range of other proteins.
Q3: What are the known off-targets of this compound?
The primary known off-target for this compound is human cathepsin G, another serine protease. However, its inhibitory activity against cathepsin G is significantly lower than for chymase.[3] this compound was also tested against a panel of 73 other pharmacologically relevant targets and showed no significant interference at concentrations up to 10 μM.[3]
Q4: At what concentration should I use this compound in my cellular assays to minimize off-target effects?
To minimize the risk of off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target effect.[4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Given the IC50 for cathepsin G is 140 nM, concentrations well below this are less likely to engage this off-target.
Troubleshooting Guide
This guide addresses common issues that may arise during cellular assays with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: The observed cellular phenotype is stronger or different than expected based on chymase inhibition alone.
This could indicate potential off-target effects, especially if high concentrations of this compound are used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Recommended Actions:
-
Step 1: Confirm Optimal this compound Concentration:
-
Perform a dose-response curve to identify the minimal effective concentration.
-
Compare your working concentration to the IC50 values for chymase and known off-targets (see table below).
-
-
Step 2: Implement Control Experiments:
-
Include a negative control compound: Use an inactive analogue of this compound if available.
-
Step 3: Validate the Target:
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate chymase expression. If the phenotype observed with this compound is diminished or absent in the chymase-deficient cells, it is likely an on-target effect.[5][6][7]
-
Rescue experiment: In chymase knockout/knockdown cells, re-introducing chymase expression should restore the phenotype observed with this compound treatment.
-
Issue 2: How can I confirm that this compound is engaging chymase in my cells?
Directly measuring target engagement in a cellular context provides strong evidence that the inhibitor is interacting with its intended target.
Recommended Technique: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells.[8][9][10] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Experimental Workflow for CETSA:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Issue 3: I suspect off-target effects are occurring, but I don't know what the off-targets are. How can I identify them?
Unbiased, proteome-wide methods can be used to identify potential off-targets of a small molecule inhibitor.
Recommended Technique: Proteome Profiling
This approach allows for the global analysis of protein expression and stability changes upon inhibitor treatment.[1][2][11]
Experimental Workflow for Proteome Profiling:
Caption: Proteome profiling workflow for off-target identification.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human Chymase | 4 | [1][3] |
| Hamster Chymase | 3 | [1][3] | |
| Dog Chymase | 8 | [3] | |
| Human Cathepsin G | 140 | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Culture cells to desired confluency. Treat with this compound at the desired concentration or vehicle control for a specified time.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the levels of soluble chymase by Western blotting using a chymase-specific antibody.
-
Interpretation: A shift in the melting curve, indicating more soluble chymase at higher temperatures in the this compound-treated samples compared to the vehicle control, confirms target engagement.[12]
Protocol 2: siRNA-mediated Knockdown for Target Validation
-
siRNA Design and Synthesis: Obtain validated siRNAs targeting chymase and a non-targeting control siRNA.
-
Transfection: Transfect the cells with the chymase-specific siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Knockdown Verification: After 48-72 hours, assess the knockdown efficiency by measuring chymase mRNA levels (RT-qPCR) or protein levels (Western blotting).
-
Phenotypic Assay: Perform the cellular assay of interest in the chymase-knockdown and control cells in the presence and absence of this compound.
-
Interpretation: If the phenotype observed with this compound is significantly reduced in the chymase-knockdown cells compared to the control cells, this supports an on-target effect.[13]
Protocol 3: Proteome-wide Off-Target Identification using Thermal Proteome Profiling (TPP)
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells.
-
Heating and Fractionation: Heat the lysates to a range of temperatures. Separate the soluble and insoluble fractions by centrifugation.
-
Protein Digestion and Labeling: Digest the proteins from the soluble fractions into peptides. Label the peptides with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins in each sample. For each protein, determine the melting temperature. Proteins that show a significant shift in their melting temperature in the presence of this compound are potential off-targets.[1]
Signaling Pathway
Simplified Chymase Signaling Pathway
Chymase is involved in the activation of several downstream signaling molecules that contribute to tissue remodeling and inflammation.
Caption: Simplified Chymase Signaling Pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. wjbphs.com [wjbphs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
Technical Support Center: Optimizing Animal Studies with Fulacimstat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in animal studies involving Fulacimstat. The following troubleshooting guides and FAQs address common challenges and provide detailed experimental protocols to enhance the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly BAY 1142524) is a potent and selective, orally available inhibitor of chymase. Chymase is a serine protease primarily found in the granules of mast cells. It plays a significant role in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and is also involved in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), key mediators of tissue fibrosis. By inhibiting chymase, this compound aims to reduce tissue remodeling and fibrosis.
Q2: Which animal model is most appropriate for studying the anti-fibrotic effects of this compound?
A2: The hamster is the most clinically relevant rodent model for studying chymase inhibitors like this compound. Unlike mice and rats, which have multiple chymase isoforms with varying functions, hamsters possess a single α-chymase that is functionally homologous to human chymase. The isoprenaline-induced cardiac fibrosis model in Syrian hamsters is a well-established method for evaluating the anti-fibrotic efficacy of chymase inhibitors.
Q3: What are the typical sources of variability in the isoprenaline-induced cardiac fibrosis model?
A3: Variability in this model can arise from several factors:
-
Animal Characteristics: Age, sex, and genetic strain of the hamsters can influence the extent of fibrotic response.
-
Isoprenaline Administration: The dose, route (subcutaneous is common), and duration of isoprenaline administration are critical. Inconsistent injection technique can lead to variable drug delivery.
-
Drug Formulation and Administration: The formulation of this compound, including the vehicle used for oral gavage, and the precision of the gavage technique can impact bioavailability and efficacy.
-
Environmental Factors: Housing conditions, diet, and stress levels can affect the physiological response of the animals.
-
Endpoint Analysis: Subjectivity in histological scoring of fibrosis and variability in functional measurements (e.g., cardiac hemodynamics) can introduce significant variance.
Q4: What is a suitable oral formulation for this compound in preclinical studies?
A4: For poorly water-soluble compounds like this compound, a suspension administered by oral gavage is a common approach in preclinical studies. A typical formulation may involve suspending the micronized compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure the suspension is homogenous to guarantee consistent dosing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cardiac fibrosis measurements between animals in the same group. | 1. Inconsistent isoprenaline injection technique. 2. Variation in animal age, weight, or strain. 3. Non-homogenous this compound suspension. 4. Inconsistent oral gavage technique. 5. Subjectivity in histological analysis. | 1. Standardize the injection site and depth for all animals. 2. Use animals of the same sex, from a single supplier, with a narrow age and weight range. 3. Ensure the this compound suspension is continuously stirred during dosing to prevent settling. 4. Train all personnel on a consistent oral gavage technique. 5. Employ blinded analysis of histological slides and use quantitative image analysis software. |
| This compound treatment does not show a significant reduction in fibrosis compared to the vehicle control. | 1. Inadequate drug exposure due to formulation or administration issues. 2. Insufficient dose of this compound. 3. Timing of treatment initiation is too late. 4. Low chymase activity in the control group. | 1. Confirm the stability and homogeneity of the this compound formulation. Consider conducting a pilot pharmacokinetic study. 2. Refer to dose-response studies. A dose of 10 mg/kg has been shown to be effective in hamsters. 3. Initiate this compound treatment concurrently with or shortly after the start of isoprenaline administration. 4. Ensure the isoprenaline administration protocol is sufficient to induce a robust fibrotic response. |
| High mortality rate in the isoprenaline-treated groups. | 1. Isoprenaline dose is too high for the specific hamster strain or age. 2. Excessive stress during handling and injection. | 1. Conduct a dose-ranging study for isoprenaline to determine the optimal dose that induces fibrosis with minimal mortality. 2. Acclimate animals to handling and injection procedures before the start of the study. |
Experimental Protocols
Isoprenaline-Induced Cardiac Fibrosis in Syrian Hamsters
This protocol details the induction of cardiac fibrosis and the evaluation of this compound's efficacy.
1. Animal Model:
-
Species: Male Syrian Hamsters
-
Age: 8-10 weeks
-
Supplier: A single, reputable vendor to minimize genetic variability.
-
Acclimation: Acclimate animals for at least one week prior to the start of the experiment. House animals in a temperature and light-controlled environment with ad libitum access to food and water.
2. Materials:
-
Isoprenaline hydrochloride (Sigma-Aldrich, Cat. No. I6504 or equivalent)
-
This compound (synthesized as per published methods or sourced from a reliable supplier)
-
Vehicle for this compound: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles
-
Syringes and needles for subcutaneous injection
3. Experimental Groups:
-
Group 1: Vehicle control (oral gavage with 0.5% CMC) + Saline (subcutaneous injection)
-
Group 2: Vehicle control (oral gavage with 0.5% CMC) + Isoprenaline (subcutaneous injection)
-
Group 3: this compound (e.g., 10 mg/kg, oral gavage) + Isoprenaline (subcutaneous injection)
4. Procedure:
-
Fibrosis Induction:
-
Prepare a fresh solution of isoprenaline in sterile saline at a concentration of 2 mg/mL.
-
Administer isoprenaline subcutaneously at a dose of 10 mg/kg body weight once daily for 7 consecutive days.
-
-
This compound Administration:
-
Prepare a homogenous suspension of this compound in 0.5% CMC. Ensure the suspension is continuously stirred.
-
Administer this compound or vehicle via oral gavage once daily, starting on the same day as the first isoprenaline injection and continuing for the duration of the study (e.g., 28 days).
-
-
Monitoring:
-
Monitor animal health and body weight daily.
-
-
Endpoint Analysis (Day 28):
-
Hemodynamic Assessment: Anesthetize animals and perform invasive hemodynamic measurements (e.g., left ventricular end-diastolic pressure - LVEDP) using a pressure catheter.
-
Tissue Collection: Euthanize animals and excise the hearts.
-
Histological Analysis:
-
Fix the hearts in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Stain sections with Picrosirius Red to visualize collagen.
-
Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.
-
-
Data Presentation
Table 1: Effect of this compound on Isoprenaline-Induced Cardiac Fibrosis in Hamsters
| Treatment Group | Dose (mg/kg) | N | Mean Fibrotic Area (%) | Standard Error of the Mean (SEM) |
| Vehicle + Saline | - | 10 | 1.5 | 0.3 |
| Vehicle + Isoprenaline | - | 15 | 24.4 | 1.8 |
| This compound + Isoprenaline | 1 | 15 | 16.4 | 1.2 |
| This compound + Isoprenaline | 3 | 15 | 12.4 | 1.3 |
| This compound + Isoprenaline | 10 | 15 | 10.9 | 1.4 |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.
Table 2: Effect of this compound on Cardiac Function in a Hamster Model of Myocardial Infarction
| Treatment Group | Dose (mg/kg) | N | LVEDP (mmHg) | Standard Error of the Mean (SEM) |
| Placebo | - | 12 | 19.3 | 2.0 |
| This compound | 10 | 12 | 13.2 | 1.4 |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.
Mandatory Visualizations
Strategies for refining Fulacimstat's formulation for experimental use.
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining Fulacimstat's formulation for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BAY 1142524) is an orally available small molecule that acts as a potent and selective inhibitor of chymase.[1][2] Chymase is a serine protease released by mast cells that plays a role in various pathological processes, including fibrosis and inflammation.[1] By inhibiting chymase, this compound blocks the conversion of angiotensin I to angiotensin II and the activation of other pro-fibrotic and pro-inflammatory mediators like transforming growth factor-beta (TGF-β), interleukin-1β (IL-1β), and endothelin-1 (ET-1).
Q2: What are the recommended starting formulations for in vitro and in vivo experiments?
A2: Several formulations have been established for experimental use. The choice of formulation depends on the specific experimental requirements, such as the desired concentration and the route of administration. Below are some commonly used protocols.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into the appropriate aqueous-based vehicle for your experiment. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture, which may cause precipitation.[4]
Q4: What is the solubility of this compound in common solvents?
A4: this compound is poorly soluble in aqueous solutions. Its solubility is significantly enhanced in organic solvents like DMSO and through the use of co-solvents and excipients in aqueous-based formulations. The table below summarizes the achievable concentrations in various formulation systems.
Data Presentation: this compound Formulation Protocols
| Formulation Protocol | Composition | Achievable Concentration | Application |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL | In vivo |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 0.5 mg/mL | In vivo (Oral) |
| Protocol 4 | 100% DMSO | High (for stock solution) | In vitro / Stock |
Troubleshooting Guide
Issue 1: Precipitation is observed upon dilution of the DMSO stock solution into an aqueous buffer.
-
Possible Cause A: Low Aqueous Solubility. this compound has poor solubility in water. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Solution: Utilize one of the recommended formulation protocols that include solubilizing agents such as PEG300, Tween-80, or SBE-β-CD. These excipients help to maintain the solubility of this compound in the final aqueous preparation.
-
-
Possible Cause B: Incorrect Order of Reagent Addition. The order in which solvents and excipients are mixed can significantly impact the final solubility of the compound.
-
Solution: When preparing formulations like Protocol 1, always add the components in the specified order. Typically, the DMSO stock is first mixed with the co-solvent (e.g., PEG300), followed by the surfactant (e.g., Tween-80), and finally, the aqueous component (e.g., saline) is added gradually while mixing.[5]
-
-
Possible Cause C: Temperature Effects. The solubility of this compound and the excipients can be temperature-dependent.
-
Solution: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of any precipitates.[6] Ensure the solution is clear before use.
-
Issue 2: The prepared formulation appears cloudy or shows phase separation over time.
-
Possible Cause A: Formulation Instability. Some complex formulations can be kinetically stable but may phase-separate over extended periods.
-
Solution: It is best practice to prepare the final working solution fresh on the day of the experiment.[3] If storage is necessary, conduct a small-scale stability study by leaving an aliquot of the formulation at the intended storage temperature and observing it for any changes over the desired storage duration.
-
-
Possible Cause B: Incompatibility of Components. High concentrations of certain components, like PEG in the presence of polysorbates, can sometimes lead to phase separation.[7]
-
Solution: Adhere to the recommended percentages of each component in the formulation protocols. If adjustments are necessary, they should be made systematically and in small increments, with visual inspection for stability at each step.
-
Issue 3: Inconsistent experimental results are observed between different batches of the formulation.
-
Possible Cause A: Variability in Preparation. Minor differences in the preparation of the formulation can lead to variability in the final concentration and bioavailability of this compound.
-
Solution: Standardize the formulation preparation protocol. Ensure consistent mixing times, temperatures, and order of reagent addition. For critical experiments, it may be beneficial to prepare a larger batch of the formulation to be used across all experimental groups.
-
-
Possible Cause B: Degradation of DMSO Stock. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of the compound in the stock solution over time.[4] Additionally, repeated freeze-thaw cycles can degrade the compound.
-
Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air. Store the aliquots in tightly sealed vials at -20°C or -80°C.
-
Experimental Protocols
Protocol for Preparation of Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare a stock solution of this compound in 100% DMSO at a concentration 10 times higher than the final desired concentration (e.g., 25 mg/mL for a final concentration of 2.5 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 per 1 mL of the final formulation.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the solution for clarity. If any precipitation is observed, gentle warming and/or sonication can be applied.
Protocol for Preparation of Formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline))
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline. Gentle warming may be required to fully dissolve the SBE-β-CD.[6]
-
Prepare a stock solution of this compound in 100% DMSO at a concentration 10 times higher than the final desired concentration (e.g., 5 mg/mL for a final concentration of 0.5 mg/mL).
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution per 1 mL of the final formulation.
-
To the SBE-β-CD solution, add 100 µL of the this compound DMSO stock solution and mix thoroughly by vortexing.
-
Visually inspect the solution for clarity.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting chymase-mediated signaling pathways.
Caption: A generalized workflow for the preparation and troubleshooting of this compound formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Identifying and mitigating potential artifacts in Fulacimstat experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fulacimstat. The information is designed to help identify and mitigate potential artifacts in experiments involving this selective chymase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly BAY 1142524) is a potent and selective inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1][2][3] Its primary mechanism of action is the competitive inhibition of chymase activity, thereby preventing the conversion of angiotensin I to angiotensin II and the activation of other downstream targets involved in tissue remodeling and inflammation.[4]
Q2: What are the known off-target effects of this compound?
Preclinical studies have demonstrated that this compound is a highly selective inhibitor of chymase. It has been tested against a panel of 19 other serine proteases and 73 pharmacologically relevant targets, showing minimal to no activity at therapeutic concentrations. The most notable off-target activity is a weak inhibition of cathepsin G, with an IC50 value approximately 35 times higher than that for chymase.[5] At higher concentrations, this compound may also exhibit weak inhibition of certain cytochrome P450 isoforms, particularly CYP2C8.[5]
Q3: In which experimental models has this compound been evaluated?
This compound has been assessed in various preclinical models, including those for cardiac fibrosis and thrombosis.[5] It has also been evaluated in Phase I and II clinical trials for safety, tolerability, and efficacy in conditions such as left ventricular dysfunction after myocardial infarction and diabetic kidney disease.[1][6] Although it was found to be safe and well-tolerated, it did not meet the primary efficacy endpoints in these clinical trials.[6] There is renewed interest in its potential as a profibrinolytic agent.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments and provides potential solutions.
Issue 1: Unexpected or inconsistent results in cellular assays.
-
Question: My results in a cell-based assay are variable or do not align with the expected inhibitory effect of this compound on chymase. What could be the cause?
-
Answer:
-
Cell Line Selection: Ensure the cell line used expresses chymase. Not all cell types have significant chymase activity. Consider using primary mast cells or cell lines known to express chymase.
-
Compound Stability and Solubility: this compound should be dissolved in an appropriate solvent, such as DMSO, and then diluted in culture medium. Poor solubility can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment.
-
Off-Target Effects: At high concentrations, off-target effects on cathepsin G or other proteases could contribute to the observed phenotype.[5] To mitigate this, perform dose-response experiments and use the lowest effective concentration of this compound. Consider using a cathepsin G-specific inhibitor as a negative control to rule out its involvement.
-
Cell Health: Monitor cell viability and morphology. High concentrations of any compound, including the vehicle (e.g., DMSO), can induce cytotoxicity and confound results.
-
Issue 2: Artifacts in in vitro profibrinolytic (clot lysis) assays.
-
Question: I am observing artifacts or high variability in my plasma clot lysis assays with this compound. How can I troubleshoot this?
-
Answer:
-
Plasma Quality: Use fresh or properly stored (-80°C) platelet-poor plasma.[7] Repeated freeze-thaw cycles can affect the integrity of coagulation and fibrinolytic factors.
-
Assay Conditions: The concentration of tissue factor (TF) and tissue plasminogen activator (tPA) used to initiate clotting and fibrinolysis, respectively, can significantly impact the results.[7][8] Optimize these concentrations to achieve a reproducible clot lysis time within a reasonable timeframe (e.g., 60-100 minutes).[9]
-
Turbidity Measurement: When using a turbidity-based assay, ensure that the plate reader is properly calibrated and that there are no air bubbles in the wells, as these can interfere with absorbance readings.[10]
-
Differentiating Profibrinolytic Effects: To confirm that the observed effect is due to chymase inhibition, include appropriate controls. A control with a known profibrinolytic agent can serve as a positive control. To demonstrate specificity, a rescue experiment could be performed by adding exogenous active chymase to the system.
-
Issue 3: Difficulty in distinguishing between chymase inhibition and off-target effects.
-
Question: How can I be certain that the observed effects in my experiment are due to the inhibition of chymase and not an off-target like cathepsin G?
-
Answer:
-
Use of Specific Inhibitors: Employ a highly specific cathepsin G inhibitor as a comparative control. If the biological effect is only observed with this compound and not the cathepsin G inhibitor, it strongly suggests the effect is mediated by chymase.
-
Genetic Knockdown/Knockout: In cell-based models, use siRNA or CRISPR/Cas9 to specifically reduce or eliminate chymase expression. If the effect of this compound is diminished or absent in these cells, it confirms that chymase is the primary target.
-
Enzymatic Assays with Purified Enzymes: Perform parallel in vitro enzymatic assays using purified human chymase and cathepsin G to confirm the inhibitory profile of the this compound batch being used.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) | Reference |
| Chymase | Human | 4 | [5] |
| Chymase | Hamster | 3 | [5] |
| Cathepsin G | Human | 140 | [5] |
Table 2: Preclinical and Clinical Dosing of this compound
| Study Type | Species/Population | Dosing Regimen | Key Finding | Reference |
| Preclinical (Cardiac Fibrosis) | Hamster | 1, 3, 10 mg/kg/day (oral) | Dose-dependent reduction in cardiac fibrosis | [5] |
| Phase I Clinical Trial | Healthy Male Volunteers | Single oral doses (1-200 mg) | Safe and well-tolerated | [1] |
| Phase I Clinical Trial | Healthy Male Volunteers | Multiple oral doses (5-50 mg BID, 100 mg QD) | Safe and well-tolerated | [1] |
| Phase II Clinical Trial (CHIARA MIA 1) | Patients with LVD post-MI | 5, 10, 25 mg BID; 50 mg QD (oral) | Safe and well-tolerated | [1] |
| Phase II Clinical Trial (CHIARA MIA 2) | Patients with LVD post-STEMI | 25 mg BID (oral) for 6 months | No significant effect on cardiac remodeling | [6] |
Experimental Protocols
1. In Vitro Chymase Inhibition Assay (Colorimetric)
This protocol is adapted from a commercially available chymase assay kit and can be used to determine the inhibitory potential of this compound.
-
Materials:
-
Purified human chymase
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a series of dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 25 µL of the purified chymase solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 25 µL of the chromogenic substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. In Vitro Plasma Clot Lysis Assay (Turbidimetric)
This protocol is a general method to assess the profibrinolytic activity of a compound like this compound.[7][8][9]
-
Materials:
-
Platelet-poor plasma (PPP)
-
Tissue factor (TF)
-
Tissue plasminogen activator (tPA)
-
Calcium chloride (CaCl2) solution
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader with temperature control (37°C) capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Thaw frozen PPP at 37°C.
-
Prepare a working solution of this compound or vehicle control in an appropriate buffer.
-
In a 96-well plate, add 10 µL of the this compound working solution or vehicle control to each well.
-
Add 70 µL of PPP to each well.
-
Prepare a clotting initiator solution containing TF, tPA, and CaCl2. The final concentrations in the well should be optimized (e.g., 5 pM TF, 100 ng/mL tPA, 17 mM CaCl2).
-
Add 70 µL of the clotting initiator solution to each well to start the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for at least 2 hours.
-
The resulting curve will show an increase in turbidity as the clot forms and a decrease as it lyses.
-
Analyze the data to determine parameters such as the time to 50% clot lysis. Compare the lysis time in the presence of this compound to the vehicle control.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified chymase signaling pathway and the inhibitory action of this compound.
Caption: Logical troubleshooting flow for unexpected experimental results.
References
- 1. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.wfh.org [www1.wfh.org]
- 9. Interpretation and Validation of Maximum Absorbance Data Obtained from Turbidimetry Analysis of Plasma Clots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting experimental protocols for different species' chymase.
Welcome to the technical support center for researchers working with chymase. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you navigate the complexities of working with chymase from different species.
Frequently Asked Questions (FAQs)
Q1: What are the primary classifications of chymase, and why is this important for my experiments?
A1: Mammalian chymases are broadly classified into α-chymase and β-chymase subgroups based on their structure and substrate specificity.[1] This distinction is critical because their functions can vary significantly. Humans possess a single α-chymase, which efficiently converts angiotensin I to angiotensin II.[2][3] In contrast, rodents like mice and rats have one α-chymase gene and numerous β-chymase genes.[2] Many rodent β-chymases not only generate angiotensin II but also degrade it, which can fundamentally alter experimental outcomes compared to studies with human chymase.[3][4]
Q2: I am switching my research model from mouse to dog. Can I use the same chymase inhibitors and substrates?
A2: Caution is advised. While both dogs and humans possess only α-chymase, making dogs a potentially better model for some human diseases than rodents, their chymases are not identical.[4][5] Dog and human chymases exhibit differences in substrate preferences at certain amino acid positions (P2, P1', and P2').[5] Therefore, an inhibitor or substrate optimized for human chymase may have different efficacy with dog chymase.[6] It is crucial to validate your tools for the specific species you are studying. Results from dog models should be interpreted carefully and not be directly extrapolated to human contexts without further validation.[5]
Q3: What is the optimal pH for a chymase activity assay?
A3: Chymase is stored in an inactive state within mast cell granules at an acidic pH of around 5.5.[2] Its enzymatic activity is optimal at a neutral to slightly alkaline pH, typically between 7.0 and 9.0, which reflects the conditions of the interstitial tissue where it is released.[2] For most in vitro activity assays, a buffer at pH 7.4 to 7.8 is recommended.[7]
Q4: My purified chymase shows low activity. What could be the reason?
A4: There are several potential reasons. First, chymase is synthesized as an inactive prepro-enzyme that must be processed to become active.[2] Activation within the secretory granules requires the thiol proteinase, dipeptidyl peptidase I.[2] If you are using a recombinant chymase, ensure it has been properly activated. Second, ensure your assay conditions, particularly pH, are optimal (pH 7.4-7.8). Finally, improper storage or handling can lead to enzyme degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Angiotensin II detected after incubation with Angiotensin I. | 1. You are using a rodent β-chymase that rapidly degrades Angiotensin II after formation.[3]2. The enzyme is inactive or inhibited.3. Assay sensitivity is too low. | 1. Perform a time-course experiment to detect transient Angiotensin II formation. Use an HPLC-based method to identify both Angiotensin II and its degradation products.2. Verify enzyme activity with a standard colorimetric substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide). Ensure the enzyme has been activated post-purification.3. Increase enzyme concentration or incubation time. |
| Chymase inhibitor shows no effect in my animal model. | 1. The inhibitor is species-specific and not effective against the chymase in your model organism (e.g., an inhibitor developed for human chymase used in a rat model).[6]2. Poor bioavailability or rapid clearance of the inhibitor in vivo.3. The observed pathological effect is not chymase-dependent in that specific model. | 1. Test the inhibitor's efficacy in vitro against the purified chymase from your target species before proceeding with in vivo studies.2. Review pharmacokinetic data for the inhibitor. Consider alternative delivery routes or dosing regimens.3. Use chymase-deficient knockout animals (e.g., mMCP-4 knockout mice) to confirm the role of chymase in the disease process.[8] |
| High variability between replicate assays. | 1. Inconsistent mixing of reagents, especially the enzyme.2. Temperature fluctuations during incubation.3. Substrate precipitation or degradation. | 1. Ensure thorough mixing after adding the enzyme to initiate the reaction.[7]2. Use a temperature-controlled plate reader or water bath set to the optimal temperature (e.g., 37°C).[7] Allow plates to equilibrate to the correct temperature before adding the enzyme.3. Check the solubility of your substrate in the assay buffer. Prepare fresh substrate solutions for each experiment. |
Data Presentation: Species-Specific Chymase Properties
The function of chymase, particularly its role in processing angiotensin, varies significantly across species. The following table summarizes the kinetic parameters for Angiotensin II (Ang II) generation and degradation by chymases from various species.
| Species | Chymase Type(s) | Ang II Generation(kcat/Km, µM⁻¹min⁻¹)[3] | Ang II Degradation(kcat/Km, µM⁻¹min⁻¹)[3] | Key Characteristics |
| Human | α-chymase | 11 | No degradation observed | Efficiently generates Ang II without further processing.[3] |
| Dog | α-chymase | 18 | 0.29 | The most efficient Ang II generator among species tested, but also shows some degradation activity.[3] |
| Hamster | α-chymase | 0.69 | 5.4 | Exhibits the highest Ang II degradation activity.[3] |
| Mouse | mMCP-4 (β-chymase) | 0.059 | 0.39 | mMCP-4 is considered the functional homolog to human chymase but is a much less efficient Ang II generator and also degrades the product.[3][8] |
| Rat | rMCP-1 (β-chymase) | 0.030 | 4.8 | Very low Ang II generation and high degradation activity.[3] |
Experimental Protocols
Protocol 1: General Chymase Activity Assay (Colorimetric)
This protocol is adapted from a standard method using a colorimetric substrate and is suitable for inhibitor screening.[7]
Materials:
-
Purified chymase
-
Assay Buffer (e.g., Tris-HCl, pH 7.8)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA), prepared in DMSO and diluted in assay buffer.
-
Inhibitor (e.g., Chymostatin) or test compound, dissolved in DMSO.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm at 37°C.
Procedure:
-
Set the microplate reader to 37°C and configure it for a kinetic reading at 405 nm every 20-30 seconds for 10-15 minutes.
-
Add the following reagents to each well of the 96-well plate (example for a 100 µL final volume):
-
Test Wells: 65 µL Assay Buffer, 5 µL test compound (in DMSO), 10 µL Substrate solution.
-
Positive Control (No Inhibitor): 65 µL Assay Buffer, 5 µL DMSO, 10 µL Substrate solution.
-
Negative Control (No Enzyme): 75 µL Assay Buffer, 5 µL DMSO, 10 µL Substrate solution.
-
-
Mix the plate gently and allow it to equilibrate to 37°C in the plate reader for at least 2 minutes.
-
To initiate the reaction, add 20 µL of pre-warmed, diluted chymase to each well (except the Negative Control, where you add 20 µL of Assay Buffer).
-
Immediately start the kinetic reading.
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve (ΔA405/min).
-
Determine the percent inhibition by comparing the rate of the test wells to the positive control.
Protocol 2: Inhibitor Screening Assay
This protocol outlines a typical workflow for screening potential chymase inhibitors.
Procedure:
-
Primary Screen: Perform the chymase activity assay (Protocol 1) with a single, high concentration of each test compound (e.g., 10 µM).
-
Hit Confirmation: Compounds that show significant inhibition (e.g., >50%) are re-tested under the same conditions to confirm activity.
-
Dose-Response and IC50 Determination: Confirmed hits are tested across a range of concentrations (e.g., 8-point serial dilutions) to generate a dose-response curve.
-
Data Analysis:
-
For each concentration, calculate the percentage of chymase activity relative to the no-inhibitor control.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Signaling Pathway: Chymase-Mediated Activation of TGF-β1
Caption: Chymase activates TGF-β1, initiating Smad signaling for fibrosis.
Experimental Workflow: Chymase Inhibitor Screening
Caption: Workflow for identifying chymase inhibitors via a colorimetric assay.
Troubleshooting Logic: Unexpected Angiotensin II Degradation
Caption: Troubleshooting unexpected product degradation in chymase assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences in angiotensin II generation and degradation by mast cell chymases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The extended substrate recognition profile of the dog mast cell chymase reveals similarities and differences to the human chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Efficacy Analysis of Fulacimstat and Other Chymase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chymase inhibitor Fulacimstat (BAY 1142524) with other notable chymase inhibitors, focusing on their efficacy as demonstrated in preclinical and clinical studies. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction to Chymase Inhibition
Chymase is a serine protease primarily found in the secretory granules of mast cells. Upon mast cell degranulation at sites of inflammation or tissue injury, chymase is released and participates in a variety of physiological and pathological processes. Its roles include the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, activation of transforming growth factor-beta (TGF-β), and degradation of the extracellular matrix.[1][2] Given these functions, chymase has emerged as a promising therapeutic target for a range of conditions, including cardiovascular diseases, fibrotic disorders, and allergic inflammation.
This compound is a potent and selective oral chymase inhibitor that has been investigated for various indications.[3] This guide compares its efficacy with other chymase inhibitors that have been evaluated in preclinical or clinical settings, including TPC-806, SUN-13834, JNJ-10311795, and INVA-8001.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the inhibitory potency and preclinical efficacy of this compound and other selected chymase inhibitors. Direct head-to-head comparative studies are limited; therefore, the data is presented based on individual compound characterizations.
Table 1: In Vitro Inhibitory Potency of Chymase Inhibitors
| Compound | Target | IC50 / Ki | Species | Reference |
| This compound (BAY 1142524) | Chymase | 4 nM (IC50) | Human | [3] |
| Chymase | 3 nM (IC50) | Hamster | [3] | |
| JNJ-10311795 | Mast Cell Chymase | 2.3 nM (Ki) | Not Specified | [4] |
| Human Skin Chymase | 4.5 nM (IC50) | Human | ||
| TPC-806 | Chymase | Data Not Available | ||
| SUN-13834 | Chymase | Data Not Available | ||
| INVA-8001 (ASB-17061) | Chymase | Data Not Available |
Table 2: Summary of Preclinical Efficacy Data
| Compound | Disease Model | Species | Key Findings | Reference |
| This compound (BAY 1142524) | Deep Vein Thrombosis (Stenosis Model) | Mouse | Dose-dependent reduction in thrombus weight. | [5] |
| SUNC8257 (structurally related to SUN-13834) | Tachycardia-Induced Heart Failure | Dog | Decreased left ventricular end-diastolic pressure and suppressed cardiac fibrosis. | [6][7] |
| SUN-13834 | Atopic Dermatitis-like Skin Lesions | Mouse | Improved dermatitis scores with oral administration. | [8][9] |
| JNJ-10311795 | Not Specified |
Signaling Pathways in Chymase-Mediated Pathologies
Fibrosis Signaling Pathway
Chymase plays a significant role in tissue fibrosis, primarily through the activation of TGF-β1, a potent pro-fibrotic cytokine. Activated TGF-β1 then signals through the Smad protein family, leading to the transcription of genes involved in extracellular matrix production.
Caption: Chymase activates TGF-β1, initiating the Smad signaling cascade leading to fibrosis.
Thrombosis Signaling Pathway
A more recently discovered role of chymase is its involvement in thrombosis. Chymase can inactivate plasmin, a key enzyme responsible for the breakdown of fibrin clots, thereby promoting thrombus stability.
Caption: Chymase inactivates plasmin, hindering fibrinolysis and promoting thrombus stability.
Experimental Protocols
1. In Vitro Chymase Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the in vitro potency of chymase inhibitors using a fluorogenic substrate.
Caption: Workflow for determining chymase inhibitor potency using a fluorometric assay.
-
Materials:
-
Recombinant human chymase
-
Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.01% Tween-20)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a fixed concentration of recombinant human chymase to each well of the microplate.
-
Add the serially diluted test inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at an appropriate excitation/emission wavelength pair for the chosen substrate.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of chymase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Preclinical Model of Deep Vein Thrombosis (Mouse)
This protocol describes a widely used stenosis model of deep vein thrombosis in mice to evaluate the in vivo efficacy of chymase inhibitors.[5]
Caption: Experimental workflow for the mouse stenosis model of deep vein thrombosis.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Induce thrombosis by ligating the IVC just below the renal veins with a suture.
-
Administer the chymase inhibitor (e.g., this compound) or vehicle control at predetermined doses and time points (e.g., before or after ligation).
-
After a specified period (e.g., 48 hours), euthanize the mice and carefully dissect the IVC.
-
Isolate the thrombus and measure its weight and length.
-
Compare the thrombus size between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the inhibitor.
-
3. Preclinical Model of Cardiac Fibrosis (Dog)
This protocol outlines a tachycardia-induced heart failure model in dogs, which is used to assess the anti-fibrotic effects of chymase inhibitors.[6][7]
Caption: Experimental workflow for the dog tachycardia-induced cardiac fibrosis model.
-
Animals: Beagle dogs.
-
Procedure:
-
Surgically implant a pacemaker in the dogs.
-
Induce heart failure by rapid ventricular pacing at a high rate (e.g., 240 beats/min) for a period of several weeks.
-
Administer the chymase inhibitor (e.g., SUNC8257) or vehicle control orally twice daily throughout the pacing period.
-
Monitor cardiac function and hemodynamics, including left ventricular end-diastolic pressure (LVEDP), throughout the study.
-
At the end of the study period, euthanize the animals and harvest the hearts.
-
Perform histological analysis (e.g., Masson's trichrome staining) on heart tissue sections to quantify the extent of cardiac fibrosis.
-
Conduct molecular analysis (e.g., RT-PCR) to measure the expression of pro-fibrotic genes such as collagen type I, collagen type III, and TGF-β.
-
Compare the degree of fibrosis and the expression of fibrotic markers between the inhibitor-treated and vehicle-treated groups.
-
Conclusion
This compound is a potent inhibitor of chymase with demonstrated efficacy in a preclinical model of thrombosis. While direct comparative efficacy data against other chymase inhibitors like TPC-806, SUN-13834, JNJ-10311795, and INVA-8001 is limited, the available information suggests that chymase inhibition is a promising therapeutic strategy for various diseases. The preclinical data for related compounds in models of cardiac fibrosis and atopic dermatitis further support the potential of this drug class. Future head-to-head studies are warranted to definitively establish the comparative efficacy of these inhibitors and to guide the selection of the most promising candidates for clinical development. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers pursuing further investigations in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JNJ-10311795 - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Pharmacokinetic/pharmacodynamic analyses of chymase inhibitor SUN13834 in NC/Nga mice and prediction of effective dosage for atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral chymase inhibitor SUN13834 ameliorates skin inflammation as well as pruritus in mouse model for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fulacimstat vs. TY-51469: A Comparative Analysis in Preclinical Thrombosis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fulacimstat and TY-51469, two chymase inhibitors investigated for their potential in treating thrombosis. This document summarizes key experimental data, details the methodologies employed in preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action: A Shared Pathway to Thrombus Resolution
Both this compound (formerly BAY 1142524) and TY-51469 are potent and selective inhibitors of chymase, a serine protease released from mast cells.[1][2][3] In the context of thrombosis, chymase has been shown to play a detrimental role by degrading plasmin within fibrin-rich clots.[1][2] Plasmin is a crucial enzyme responsible for breaking down fibrin, the primary protein component of blood clots. By inhibiting chymase, both this compound and TY-51469 protect plasmin from inactivation, thereby enhancing the body's natural ability to dissolve thrombi (profibrinolytic effect).[1][4][5][6][7] This mechanism of action distinguishes them from traditional anticoagulants, as they promote the resolution of existing clots without directly interfering with the coagulation cascade, which may reduce the risk of bleeding.[1][4][5][6][7]
Preclinical Efficacy in Thrombosis Models
Both this compound and TY-51469 have demonstrated significant efficacy in reducing thrombus size and promoting thrombus resolution in murine models of deep vein thrombosis (DVT). The primary models used in these studies are the inferior vena cava (IVC) stenosis (ligation) model and the ferric chloride (FeCl₃)-induced endothelial injury model.[4][6][7]
Quantitative Comparison of Efficacy
| Compound | Model | Dosing Regimen | Outcome | Reference |
| This compound | Hamster and Mouse Vena Cava Stenosis | 3 or 10 mg/kg (oral), before injury | Statistically significant reduction in thrombus size compared to control. | [1] |
| This compound | Hamster and Mouse Vena Cava Stenosis | Oral administration | Dose-dependent reduction in thrombus weight; able to resolve existing thrombi when applied 24h after stenosis. | [1] |
| TY-51469 | Mouse IVC Stenosis | 10 mg/kg (intraperitoneal), single dose 1 hour post-ligation | >95% reduction in both weight and length of thrombi. | [8] |
| TY-51469 | Mouse IVC Stenosis | 0.1, 1, or 10 mg/kg (intraperitoneal), single dose 1, 6, or 24 hours post-ligation | Dose-dependent reduction in thrombus formation; effective at resolving existing thrombi. | [4] |
| TY-51469 | Mouse FeCl₃-induced DVT | 10 mg/kg (intraperitoneal), single dose 1 hour before injury | ~70% reduction in thrombus formation. | [8] |
Safety Profile: A Key Advantage
A significant finding for both this compound and TY-51469 is their favorable safety profile, particularly concerning bleeding risk. Unlike traditional anticoagulants, neither compound was found to increase bleeding time in the preclinical models studied.[1][4][6][7] This suggests that chymase inhibition could be a safer therapeutic strategy for thrombosis.
| Compound | Bleeding Time Assessment | Outcome | Reference |
| This compound | Not specified in detail in the provided abstracts | No influence on bleeding time. | [1] |
| TY-51469 | Tail bleeding time assay in mice | No increase in bleeding time in healthy or DVT mice. | [4][6][7] |
Experimental Protocols
Murine Deep Vein Thrombosis (DVT) Models
Two primary in vivo models were utilized to assess the antithrombotic effects of this compound and TY-51469:
-
Inferior Vena Cava (IVC) Stenosis (Ligation) Model: This model mimics venous thrombosis caused by blood flow obstruction.
-
Procedure: Following anesthesia, the inferior vena cava is exposed through a midline laparotomy. A partial ligation of the IVC is performed with a suture, creating a stenosis that leads to thrombus formation.
-
Drug Administration: The compounds are administered either before (prophylactic) or at various time points after (therapeutic) the ligation, typically via oral gavage for this compound or intraperitoneal injection for TY-51469.[1][4]
-
Endpoint Analysis: At a predetermined time point (e.g., 24 or 48 hours post-ligation), the thrombus is excised, and its weight and length are measured.[4]
-
Ferric Chloride (FeCl₃)-Induced Endothelial Injury Model: This model simulates thrombosis initiated by endothelial damage.
-
Procedure: The IVC is surgically exposed, and a piece of filter paper saturated with a ferric chloride solution is applied to the vessel wall for a specific duration. This chemical injury induces endothelial damage and subsequent thrombus formation.
-
Drug Administration: The inhibitor is typically administered prior to the ferric chloride application.[8]
-
Endpoint Analysis: After a set period, the thrombus is harvested and its dimensions are measured.[8]
Conclusion
Both this compound and TY-51469 demonstrate a promising and novel approach to the treatment of thrombosis. Their shared mechanism of action, centered on the inhibition of chymase to enhance endogenous fibrinolysis, has been validated in preclinical models. The available data indicates that both compounds are effective in preventing and resolving venous thrombi without the increased risk of bleeding associated with current standard-of-care anticoagulants. While direct comparative studies are not extensively available, the existing evidence suggests that both molecules are potent chymase inhibitors with significant potential for further development as safe and effective profibrinolytic agents. Further research, including head-to-head clinical trials, will be necessary to fully elucidate their comparative efficacy and safety in human subjects.
References
- 1. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Chymase Inhibition Resolves and Prevents Deep Vein Thrombosis Without Increasing Bleeding Time in the Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Chymase Inhibition Resolves and Prevents Deep Vein Thrombosis Without Increasing Bleeding Time in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Fulacimstat on Human Chymase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fulacimstat's performance against other chymase inhibitors, supported by experimental data. Human chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, is a key enzyme in various physiological and pathological processes.[1] It is notably involved in the conversion of angiotensin I to angiotensin II, a critical component of the renin-angiotensin system (RAS), and has been implicated in cardiovascular diseases, inflammation, and fibrosis.[2][3] this compound (BAY 1142524) has emerged as a potent and selective inhibitor of human chymase, with potential therapeutic applications.[4]
Comparative Analysis of Chymase Inhibitors
This compound has demonstrated high potency and selectivity for human chymase. The following table summarizes the available quantitative data for this compound and other known chymase inhibitors.
| Inhibitor | Target | IC50 / Ki | Selectivity | Key Findings |
| This compound (BAY 1142524) | Human Chymase | IC50: 4 nM[5] | High selectivity against other serine proteases like plasmin, thrombin, factor Xa, and factor XIa (IC50 > 2 µM)[5]. 35-fold less potent against human cathepsin G (IC50: 140 nM)[6]. | Orally available[7]. Investigated for heart failure and deep vein thrombosis[4][6]. Demonstrates a profibrinolytic effect by preventing chymase-mediated inactivation of plasmin[6][8]. Safe and well-tolerated in clinical trials[9]. |
| TY-51469 | Chymase | Not specified in retrieved results | A specific chymase inhibitor[10]. | Used in in vivo and in vitro studies to demonstrate the role of chymase in deep vein thrombosis[7]. Not orally bioavailable[7]. |
| Chymostatin | Chymase, Cathepsin G, other chymotrypsin-like proteases | Not specified in retrieved results | A standard but less selective chymase inhibitor[11]. | Primarily used in experimental studies and is unsuitable for in vivo applications[11]. Effectively reduces Angiotensin II formation in human artery homogenates[1][11]. |
| BCEAB | Chymase | Not specified in retrieved results | An orally active chymase inhibitor[2]. | Developed and validated in pre-clinical models of cardiovascular disease[2]. |
| SUN-C8257 | Chymase | Not specified in retrieved results | An orally active chymase inhibitor[2]. | Validated in pre-clinical models of cardiovascular disease[2]. |
| NK3201 | Chymase | Not specified in retrieved results | A chymase inhibitor[1]. | Shown to suppress increased chymase and MMP-9 activity in an animal model of colitis[1]. |
Experimental Validation of this compound's Inhibitory Effect
The inhibitory activity of this compound on human chymase is typically validated using in vitro enzymatic assays. These assays measure the ability of the inhibitor to block the catalytic activity of chymase on a specific substrate.
Experimental Protocol: In Vitro Chymase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency of a compound like this compound against human chymase.
1. Materials and Reagents:
-
Recombinant Human Chymase
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorogenic or Colorimetric Substrate:
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl)[10][13]
-
Microplate reader (fluorometer or spectrophotometer)
-
96-well plates
2. Assay Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a working solution of human chymase and the substrate in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, followed by the this compound dilutions (or vehicle control).
-
Enzyme Addition: Add the human chymase solution to each well and incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic or colorimetric substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in fluorescence (for fluorogenic substrates) or absorbance (for colorimetric substrates) over time using a microplate reader.[7][12] The rate of substrate hydrolysis is proportional to the chymase activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the kinetic curves.
-
Plot the percentage of chymase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing Molecular Pathways and Experimental Processes
Human Chymase in the Renin-Angiotensin System
Human chymase provides an alternative pathway for the generation of Angiotensin II, a potent vasoconstrictor. This pathway is independent of the Angiotensin-Converting Enzyme (ACE), which is the target of ACE inhibitors.
Caption: Role of Human Chymase in the Renin-Angiotensin System.
Experimental Workflow for Chymase Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro assay to determine the inhibitory effect of a compound on chymase activity.
Caption: Workflow for a chymase inhibition assay.
Conclusion
This compound stands out as a highly potent and selective inhibitor of human chymase. Its oral bioavailability and favorable safety profile observed in clinical trials make it a promising candidate for therapeutic intervention in diseases where chymase activity is upregulated.[7][9] The validation of its inhibitory effect through robust in vitro assays is a critical step in its development. Further research and clinical trials will continue to elucidate the full therapeutic potential of this compound in conditions such as deep vein thrombosis and potentially other cardiovascular and inflammatory disorders.[4][6]
References
- 1. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational study to identify potential inhibitors for human chymase from natural and/or biogenic sources [PeerJ Preprints] [peerj.com]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chymase Inhibition Resolves and Prevents Deep Vein Thrombosis Without Increasing Bleeding Time in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
Fulacimstat: A Comparative Analysis of Cross-Species Potency for Researchers
For Immediate Release
WUPPERTAL, Germany – November 7, 2025 – Fulacimstat (BAY 1142524), a potent and selective chymase inhibitor, has demonstrated significant therapeutic potential in preclinical studies. This guide provides a comprehensive cross-species comparison of this compound's potency, offering researchers, scientists, and drug development professionals objective data to inform their research. The following sections detail this compound's mechanism of action, comparative potency against various species' chymase enzymes, and a head-to-head comparison with another notable chymase inhibitor.
Mechanism of Action: Targeting Chymase in the Fibrotic Cascade
This compound is an orally available inhibitor of chymase, a serine protease primarily found in the granules of mast cells.[1] Upon tissue injury or inflammatory stimuli, mast cells degranulate, releasing active chymase into the extracellular matrix. Chymase plays a pivotal role in tissue remodeling and fibrosis through several mechanisms, most notably by converting angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II. Additionally, chymase can activate transforming growth factor-beta 1 (TGF-β1), a key cytokine that stimulates fibroblast proliferation and collagen synthesis, leading to tissue fibrosis. By selectively inhibiting chymase, this compound aims to attenuate these pro-fibrotic pathways.
Below is a diagram illustrating the signaling pathway of chymase and the point of intervention for this compound.
Cross-Species Potency of this compound
The inhibitory potency of this compound has been evaluated against chymase from various species. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Species | Chymase IC50 (nM) |
| Human | 4 |
| Hamster | 3 |
| Dog | ~40 |
Data Interpretation: this compound exhibits high potency against both human and hamster chymase, with IC50 values in the low nanomolar range.[1] The inhibitory activity against dog chymase is approximately ten times weaker.[2]
Comparative Potency: this compound vs. a Key Alternative
A direct comparison of this compound with another chymase inhibitor, TY-51469, provides valuable context for its relative potency.
| Compound | Human Chymase IC50 (nM) | Simian Chymase IC50 (nM) |
| This compound | 4 | N/A |
| TY-51469 | 7.0 | 0.4 |
Data Interpretation: this compound is more potent than TY-51469 in inhibiting human chymase.[3] Conversely, TY-51469 demonstrates exceptionally high potency against simian chymase.[3]
Experimental Protocols
The determination of chymase inhibitory activity is crucial for evaluating the potency of compounds like this compound. A typical experimental workflow for a fluorogenic chymase inhibition assay is outlined below.
Experimental Workflow: Fluorogenic Chymase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of chymase on a synthetic fluorogenic substrate.
Detailed Method for Chymase Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.01% Tween 20).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC) in DMSO. Dilute to the final working concentration in the assay buffer.
-
Prepare serial dilutions of this compound or other test inhibitors in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure:
-
Add a defined volume of the diluted chymase enzyme to the wells of a microplate.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
This guide provides a foundational understanding of this compound's cross-species potency and its comparison with other inhibitors, supported by standardized experimental methodologies. This information is intended to facilitate further research and development in the field of chymase inhibition.
References
Fulacimstat: A Favorable Safety Profile Compared to Traditional Anticoagulants
For researchers, scientists, and drug development professionals, a critical evaluation of a novel compound's safety is paramount. Fulacimstat, a first-in-class chymase inhibitor, presents a compelling safety profile, particularly concerning bleeding risk, when contrasted with established anticoagulants such as warfarin, direct oral anticoagulants (DOACs) like rivaroxaban and apixaban, and heparin. While direct head-to-head clinical trials are not yet available, a comparative analysis of data from their respective clinical studies reveals significant differences in their safety profiles, positioning this compound as a potentially safer alternative where profibrinolytic activity is desired without the commensurate bleeding hazard of traditional anticoagulants.
This compound's primary mechanism of action—inhibiting chymase to enhance the body's natural clot dissolution (fibrinolysis)—fundamentally differs from that of traditional anticoagulants, which primarily prevent clot formation by interfering with the coagulation cascade. This distinction is the cornerstone of its favorable safety profile. Clinical trials of this compound, including the CHIARA MIA 1 and 2 studies, have consistently demonstrated that the drug is safe and well-tolerated, with no clinically relevant effects on vital signs, blood pressure, heart rate, or potassium levels when compared to placebo.[1][2] The emerging understanding is that chymase inhibitors, like this compound, are potential profibrinolytic drugs with a low bleeding risk.
In contrast, the primary safety concern with all traditional anticoagulants is an increased risk of bleeding. This can range from minor bleeding to severe, life-threatening hemorrhages.
Comparative Safety Data
To facilitate a clear comparison, the following tables summarize the key safety findings for this compound and other major anticoagulants. It is important to note that the patient populations and indications in the this compound trials (cardiac remodeling) differ from those in the anticoagulant trials (atrial fibrillation, venous thromboembolism).
| Drug | Drug Class | Key Safety Findings from Clinical Trials | Bleeding Risk | Other Notable Adverse Events |
| This compound | Chymase Inhibitor | Safe and well-tolerated in Phase 2 trials (CHIARA MIA 1 & 2, CADA DIA). No clinically relevant effects on vital signs or potassium levels compared to placebo. | Preclinical and mechanistic data suggest a low bleeding risk. Clinical trial data has not shown an increased bleeding risk. | In the CHIARA MIA 2 trial, 64.8% of patients on this compound reported treatment-emergent adverse events, compared to 75.5% in the placebo group. Specific adverse event data is not extensively detailed in published literature. |
| Warfarin | Vitamin K Antagonist | Effective but has a narrow therapeutic window and numerous drug and food interactions, requiring frequent monitoring. | Annual risk of major bleeding is reported to be between 1-3% in clinical trials, but can be higher in real-world settings. | Skin necrosis, purple toe syndrome. |
| Rivaroxaban | Direct Oral Anticoagulant (Factor Xa inhibitor) | Generally well-tolerated with a predictable anticoagulant effect. | Major bleeding rates vary by indication, but are a significant consideration. Some studies suggest a higher risk of gastrointestinal bleeding compared to other DOACs. | Nausea, dizziness, headache. |
| Apixaban | Direct Oral Anticoagulant (Factor Xa inhibitor) | Favorable safety profile among DOACs, with studies showing a lower risk of major bleeding compared to warfarin and rivaroxaban. | Lower rates of major and intracranial bleeding compared to warfarin and rivaroxaban in several large studies. | Nausea, anemia, contusion. |
| Heparin (Unfractionated & LMWH) | Indirect Thrombin and Factor Xa Inhibitor | Effective for acute anticoagulation, but requires parenteral administration and monitoring (for UFH). | Bleeding is the most common and serious adverse effect. Heparin-induced thrombocytopenia (HIT) is a rare but serious complication. | Osteoporosis (with long-term use), injection site reactions. |
Bleeding Event Rates in Anticoagulant Trials
The following table provides a more detailed look at the bleeding rates observed in major clinical trials for common anticoagulants. These are provided as a reference for the typical bleeding risks associated with these therapies.
| Anticoagulant | Trial (Indication) | Major Bleeding Rate | Clinically Relevant Non-Major Bleeding Rate |
| Warfarin | Various | 1-3% per year (in trials) | Variable |
| Rivaroxaban | EINSTEIN (VTE Treatment) | 1.1% | 7.9% |
| Apixaban | ARISTOTLE (Atrial Fibrillation) | 2.13% per year | 2.08% per year |
Experimental Protocols
This compound Clinical Trials (CHIARA MIA Program)
The safety and tolerability of this compound were primary or secondary endpoints in the CHIARA MIA 1 and 2 trials. The methodologies for assessing safety included:
-
Adverse Event Monitoring: Systematic collection of all adverse events (AEs) and serious adverse events (SAEs) reported by participants or observed by investigators. AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and body temperature.
-
Laboratory Tests: Comprehensive blood chemistry and hematology panels at baseline and regular intervals throughout the studies to monitor organ function (liver, kidney), electrolytes (including potassium), and blood cell counts.
-
Electrocardiograms (ECGs): Performed at baseline and at specified follow-up times to monitor cardiac electrical activity.
The trial designs were randomized, double-blind, and placebo-controlled, which are the gold standard for assessing the safety and efficacy of a new drug.
Anticoagulant Clinical Trials (General Methodology)
Clinical trials for anticoagulants such as warfarin, rivaroxaban, and apixaban rigorously assess bleeding risk as a primary safety endpoint. Key components of their safety assessment protocols include:
-
Standardized Bleeding Definitions: Utilization of validated bleeding scales such as the International Society on Thrombosis and Haemostasis (ISTH) criteria, Thrombolysis in Myocardial Infarction (TIMI) bleeding criteria, or the Bleeding Academic Research Consortium (BARC) definitions to ensure consistent and objective reporting of bleeding events.
-
Adjudication Committees: Establishment of independent, blinded clinical event committees to adjudicate all reported bleeding and thrombotic events to ensure accuracy and consistency in classification.
-
Intensive Monitoring: Frequent patient contact and follow-up to promptly identify and document any bleeding events.
-
Subgroup Analyses: Pre-specified analyses of bleeding rates in different patient subgroups (e.g., by age, renal function, or concomitant medications) to identify populations at higher risk.
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound vs. Traditional Anticoagulants
The distinct mechanisms of action of this compound and traditional anticoagulants are central to their differing safety profiles, particularly concerning bleeding risk.
Experimental Workflow for Safety Assessment in Clinical Trials
The general workflow for assessing the safety of a new drug in a clinical trial involves several key steps, from data collection to analysis and reporting.
Conclusion
References
- 1. Safety and Tolerability of the Chymase Inhibitor this compound in Patients With Left Ventricular Dysfunction After Myocardial Infarction-Results of the CHIARA MIA 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the chymase inhibitor this compound on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacokinetic Profiles of Investigational Chymase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chymase, a serine protease released from mast cells, has emerged as a promising therapeutic target for a variety of inflammatory and fibrotic diseases. Its role in the alternative pathway of angiotensin II production and the activation of pro-inflammatory and pro-fibrotic signaling molecules has spurred the development of numerous chymase inhibitors. A critical aspect of the drug development process is the characterization of a compound's pharmacokinetic (PK) profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the available pharmacokinetic data for several key chymase inhibitors, offering a valuable resource for researchers in the field.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of several chymase inhibitors based on preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in study design, species, and analytical methods.
| Inhibitor | Species | Route | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Clearance (L/h/kg) | Reference |
| Fulacimstat (BAY 1142524) | Human | Oral | 1-200 mg (single dose) | 1-3 | 6.84-12.0 | N/A | N/A | [1] |
| Rat | N/A | N/A | N/A | N/A | High | Low | [2] | |
| Dog | N/A | N/A | N/A | N/A | High | Low | [2] | |
| Monkey | N/A | N/A | N/A | N/A | High | Low | [2] | |
| Y-40079 | Rat | Oral | N/A | 6.0 ± 2.3 | 35.7 ± 13.3 | 19.3 ± 6.6 | N/A | [3] |
| SUN13834 | Mouse | Oral | N/A | N/A | N/A | N/A | N/A | [4] |
| NK3201 | Dog | Oral | 1 mg/kg | N/A | N/A | N/A | N/A | [5] |
N/A: Not Available in the reviewed literature.
Key Signaling Pathway Involving Chymase
Chymase exerts its pathological effects through the activation of several downstream signaling pathways. A key pathway involves the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are central to tissue remodeling and fibrosis.[4]
Caption: Chymase-mediated activation of TGF-β and MMPs.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through a series of non-clinical and clinical studies. While specific protocols for each compound are proprietary, they generally follow established methodologies for pharmacokinetic analysis.
Preclinical Pharmacokinetic Studies in Rodents (e.g., Rats)
A representative experimental workflow for determining the pharmacokinetic profile of an orally administered chymase inhibitor in rats is outlined below.
Caption: Workflow for a preclinical oral PK study in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[6] Animals are typically fasted overnight before drug administration.[7]
-
Drug Administration: The chymase inhibitor is administered as a single oral dose via gavage.[6]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) from the tail vein or another appropriate site.[8]
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.[7]
-
Bioanalysis: The concentration of the chymase inhibitor in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability.[9]
Clinical Pharmacokinetic Studies in Healthy Volunteers
First-in-human studies are crucial for understanding the pharmacokinetic profile of a new drug candidate in humans.
Methodology:
-
Study Population: Healthy adult volunteers, typically males, are recruited for these studies.[1]
-
Study Design: These are often randomized, single-center, placebo-controlled, and dose-escalation studies.[1]
-
Drug Administration: The chymase inhibitor is administered as a single oral dose, often in a fasted state.[1] The effect of food on absorption may also be investigated.[1]
-
Blood and Urine Collection: Serial blood samples are collected over a specified period to measure plasma drug concentrations. Urine may also be collected to assess excretion.[10]
-
Safety and Tolerability Monitoring: Subjects are closely monitored for any adverse events, and vital signs are regularly checked.[1]
-
Bioanalysis and Pharmacokinetic Analysis: As in preclinical studies, plasma and urine concentrations of the drug are measured using validated bioanalytical methods, and pharmacokinetic parameters are calculated.[10]
Comparative Analysis and Future Directions
The available data indicates that chymase inhibitors with diverse chemical scaffolds have been developed and evaluated. This compound (BAY 1142524) has demonstrated a favorable pharmacokinetic profile in both preclinical species and humans, with good absorption and a half-life that may support once-daily dosing.[1] Y-40079, a nonpeptidic inhibitor, showed satisfactory oral bioavailability in rats, although with a longer half-life compared to this compound.[3]
For other inhibitors like SUN13834 and NK3201, while their efficacy has been demonstrated in disease models, detailed comparative pharmacokinetic data in the public domain is limited.[4][5] This highlights the need for more comprehensive and standardized reporting of pharmacokinetic studies to facilitate direct comparisons between different chymase inhibitors.
Future research should focus on:
-
Head-to-head comparative pharmacokinetic studies: Directly comparing the profiles of leading chymase inhibitors in the same preclinical and clinical settings.
-
Understanding species differences: Further investigation into the metabolic pathways of these inhibitors across different species to improve the predictability of human pharmacokinetics from preclinical data.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Integrating pharmacokinetic data with efficacy data to establish exposure-response relationships and guide dose selection for clinical trials.
References
- 1. Pharmacokinetics, Safety, and Tolerability of the Novel Chymase Inhibitor BAY 1142524 in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gbiomed.kuleuven.be [gbiomed.kuleuven.be]
A Comparative Guide to the Profibrinolytic Mechanism of Fulacimstat in Ex Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fulacimstat's novel profibrinolytic mechanism with established thrombolytic agents. It includes supporting data from preclinical studies and detailed experimental protocols for validation in ex vivo models, designed to assist researchers in evaluating its potential as a safer thrombolytic therapy.
Introduction to this compound's Novel Profibrinolytic Action
This compound (BAY 1142524) is an orally available, potent, and selective inhibitor of chymase, a serine protease released by mast cells.[1][2] Initially investigated for its potential role in reducing adverse cardiac remodeling and treating diabetic kidney disease, this compound's development in these areas was halted due to a lack of efficacy in Phase II clinical trials.[3][4] However, recent discoveries have unveiled an unexpected and significant biological function of chymase: the inactivation of plasmin within fibrin-rich thrombi.[1][2]
This has led to a renewed interest in this compound as a potential profibrinolytic agent. By inhibiting chymase, this compound protects plasmin from degradation, thereby enhancing the body's natural clot-dissolving process. This indirect mechanism presents a promising therapeutic strategy for acute thrombosis, such as in stroke, pulmonary embolism, or deep vein thrombosis, with a potentially lower risk of bleeding compared to traditional thrombolytics.[1][2]
Signaling Pathway: The Profibrinolytic Mechanism of this compound
The core of this compound's profibrinolytic effect lies in its ability to counteract chymase-mediated inactivation of plasmin. In a thrombotic environment, mast cell-derived chymase can degrade plasmin, the primary enzyme responsible for breaking down fibrin clots. By inhibiting chymase, this compound ensures that plasmin remains active to effectively lyse the thrombus.
Caption: this compound inhibits chymase, preventing the inactivation of plasmin and enhancing fibrin clot lysis.
Comparison with Alternative Thrombolytic Agents
This compound's mechanism distinguishes it from conventional thrombolytic drugs, which primarily function as plasminogen activators.[5] This difference may translate to a more favorable safety profile, particularly concerning bleeding risks.
| Feature | This compound | Alteplase (t-PA) | Tenecteplase (TNK-tPA) | Urokinase (u-PA) |
| Mechanism of Action | Chymase inhibitor; prevents plasmin degradation.[1][2] | Directly converts plasminogen to plasmin, primarily when bound to fibrin.[5] | A genetically engineered variant of t-PA with higher fibrin specificity and longer half-life.[5][6] | Directly activates plasminogen to plasmin in both circulation and at the clot site.[5][6] |
| Fibrin Specificity | High (acts within the thrombus where chymase is present) | High | Very High[6] | Low[6] |
| Bleeding Risk | Theoretically low, as it doesn't cause systemic plasminogen activation.[1] | Moderate; can cause systemic plasminogen activation, leading to fibrinogenolysis.[6] | Lower than Alteplase due to higher fibrin specificity.[6] | Higher; significant systemic fibrinogenolysis.[6] |
| Plasma Half-life | Long (supports once-daily oral dosing).[1] | Short (~5 minutes).[5] | Long (~20-24 minutes).[5] | Moderate (~15-20 minutes) |
| Administration | Oral[1] | Intravenous infusion | Intravenous bolus[6] | Intravenous infusion |
Ex Vivo Model Validation
To validate the profibrinolytic efficacy of this compound, ex vivo models using human plasma or whole blood are essential. These models allow for the controlled assessment of clot lysis in a physiologically relevant environment.
Experimental Workflow: Ex Vivo Clot Lysis Assay
The following workflow outlines a standard procedure for comparing the profibrinolytic activity of this compound with other agents.
Caption: Standard workflow for assessing profibrinolytic drug efficacy in an ex vivo clot lysis model.
Illustrative Experimental Data
The following table presents hypothetical but plausible data from an ex vivo whole blood clot lysis assay, demonstrating the expected comparative performance.
| Treatment Agent | Concentration | Clot Lysis (%) at 2h | Clot Lysis (%) at 4h | Clot Lysis (%) at 6h |
| Vehicle Control | N/A | 5% | 8% | 12% |
| This compound | 100 nM | 25% | 45% | 65% |
| Alteplase (t-PA) | 10 µg/mL | 50% | 85% | 98% |
| Urokinase | 100 IU/mL | 40% | 75% | 95% |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary based on experimental conditions.
Detailed Experimental Protocols
Ex Vivo Whole Blood Clot Lysis Assay
This protocol details a method for evaluating the profibrinolytic effect of this compound by measuring hemoglobin release from lysed clots.
1. Materials and Reagents:
-
Freshly drawn human whole blood (anticoagulated with citrate).
-
This compound, Alteplase, Urokinase stock solutions.
-
Vehicle control (e.g., DMSO or saline).
-
Human α-thrombin (100 U/mL).
-
Calcium Chloride (CaCl₂, 0.2 M).
-
Drabkin's reagent (for hemoglobin measurement).
-
96-well microplate.
-
Spectrophotometer.
2. Clot Formation:
-
Dispense 100 µL of citrated whole blood into each well of a 96-well plate.
-
To initiate clotting, add 10 µL of 0.2 M CaCl₂ and 10 µL of thrombin (10 U/mL final concentration) to each well.
-
Mix gently and incubate the plate at 37°C for 60 minutes to allow for the formation of stable clots.
3. Treatment Application:
-
Prepare serial dilutions of this compound, Alteplase, and Urokinase in a suitable buffer (e.g., PBS).
-
After clot formation, carefully remove the serum surrounding the clot.
-
Add 150 µL of the prepared test agents or vehicle control to the respective wells.
4. Monitoring Clot Lysis:
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 6, and 8 hours), collect 10 µL of the supernatant from each well.
-
To determine the amount of lysis, measure the concentration of released hemoglobin in the supernatant.
-
Dilute the 10 µL supernatant with 190 µL of Drabkin's reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
For a 100% lysis control, add 150 µL of distilled water to a set of wells containing clots to induce complete hemolysis.
5. Data Analysis:
-
Calculate the percentage of clot lysis at each time point using the following formula: % Lysis = (Absorbance_sample / Absorbance_100%_lysis) * 100
-
Plot the % Lysis against time for each treatment group to generate lysis curves.
-
Compare the efficacy of this compound to the vehicle control and other thrombolytic agents.
Logical Comparison of Mechanisms
The fundamental difference between this compound and traditional thrombolytics is the approach to enhancing plasmin activity. This compound acts as a "plasmin protector," while agents like t-PA and urokinase are "plasminogen activators."
Caption: Comparison of this compound's indirect profibrinolytic mechanism versus direct plasminogen activators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. CV Pharmacology | Thrombolytic (Fibrinolytic) Drugs [cvpharmacology.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Fulacimstat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Fulacimstat, a potent and selective chymase inhibitor, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. While classified as not a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), prudent laboratory practices and local regulations should always govern the disposal of this research-grade compound.[1]
This guide provides essential information on the proper disposal of this compound, drawing from general best practices for chemical waste management in a laboratory setting. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines for detailed instructions tailored to your location.
Immediate Safety and Handling Considerations
Before disposal, ensure that all personnel handling this compound are familiar with its properties. While not classified as hazardous, direct contact with the skin or eyes and inhalation of dust should be avoided. Standard personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves, should be worn when handling the compound.
Step-by-Step Disposal Procedures
The disposal of this compound should follow a systematic process to minimize risk and ensure compliance.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its handling and disposal. Section 13 of the SDS will provide specific guidance on disposal considerations.[1]
-
Adhere to Institutional and Local Regulations: Your institution's EHS office will have specific protocols for chemical waste disposal that comply with federal, state, and local regulations. Always follow these guidelines.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. It should be collected in a designated, properly labeled waste container.
-
Container Labeling: The waste container for this compound must be clearly labeled with the full chemical name ("this compound"), CAS number (1488354-15-9), and any other information required by your institution.
-
Waste Collection: Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials, until it is collected by your institution's hazardous waste management service.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Quantitative Data
For reference, the following table summarizes key quantitative data for this compound. This information can be useful for safety and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₆F₃N₃O₆ | [1] |
| Molecular Weight | 487.38 g/mol | [1] |
| CAS Number | 1488354-15-9 | [1] |
General Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste, which is applicable to this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always prioritize consulting the specific SDS and your local EHS office for the most accurate and up-to-date information.
References
Essential Safety and Handling Guide for Fulacimstat (BAY1142524)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Fulacimstat (BAY1142524), a potent and selective chymase inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is imperative that all personnel are trained in the proper use and disposal of PPE.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Compound | Safety glasses with side shields or goggles | Nitrile or latex gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator if not handled in a certified chemical fume hood |
| Preparing Solutions | Chemical safety goggles or face shield | Nitrile or latex gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood is mandatory |
| Administering to Animals | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if solutions are handled carefully |
| Cleaning and Decontamination | Chemical safety goggles or face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 or higher-rated respirator if dealing with significant spills |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to maintain a safe working environment. The following workflow outlines the key steps from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking the compound.
-
Verify that the container is properly labeled and the integrity of the seal is intact.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Consult the supplier's instructions for the recommended storage temperature, typically -20°C or -80°C, to ensure stability.
-
Store in a designated, secure area with restricted access.
3. Weighing and Solution Preparation:
-
All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a dedicated, calibrated balance.
-
When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure all equipment used in the preparation is decontaminated after use.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small spills of solid material, gently cover with a damp paper towel to avoid raising dust and then clean with an appropriate decontaminating solution.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Thoroughly decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions Containing this compound | Collect in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., tubes, pipette tips) | Place in a designated hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, lab coats) | Dispose of as hazardous waste. Do not mix with general laboratory waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
